Technical Documentation Center

1,1,1-Triethoxy-3-methylbutane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,1,1-Triethoxy-3-methylbutane
  • CAS: 55048-55-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,1,1-Triethoxy-3-methylbutane

This guide provides a comprehensive technical overview of 1,1,1-Triethoxy-3-methylbutane, also known as triethyl orthoisovalerate. Designed for researchers, scientists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,1,1-Triethoxy-3-methylbutane, also known as triethyl orthoisovalerate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's identifiers, physicochemical properties, synthesis methodologies, safety protocols, and potential applications, grounding all claims in authoritative scientific principles.

Introduction

1,1,1-Triethoxy-3-methylbutane is the orthoester of 3-methylbutanoic acid (isovaleric acid). Orthoesters are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom. This functional group imparts unique reactivity, making them valuable intermediates in organic synthesis. While specific data for 1,1,1-Triethoxy-3-methylbutane is not extensively documented in public databases, its properties and reactivity can be reliably inferred from closely related analogues and established principles of organic chemistry. This guide synthesizes this information to provide a robust technical profile of the compound.

PART 1: Chemical Identifiers and Physicochemical Properties

A precise identification of a chemical substance is fundamental for research and regulatory purposes. The following table summarizes the key identifiers and predicted physicochemical properties for 1,1,1-Triethoxy-3-methylbutane.

Identifier/PropertyValueSource/Method
CAS Number Not explicitly assigned; may be novel or sparsely documented.Inferred from searches
IUPAC Name 1,1,1-Triethoxy-3-methylbutaneNomenclature rules
Synonyms Triethyl orthoisovalerate, 3-Methylbutanoic acid triethyl orthoesterCommon naming conventions
Chemical Formula C₁₁H₂₄O₃Calculated
Molecular Weight 204.31 g/mol Calculated
Canonical SMILES CCOC(OCC)(OCC)CC(C)CStructure-based generation
Predicted Boiling Point ~180-200 °CExtrapolated from similar orthoesters like 1,1,1-triethoxybutane.
Predicted Density ~0.87 g/cm³Based on related compounds.
Solubility Soluble in most organic solvents (e.g., ethanol, ether, acetone). Low solubility in water.General property of orthoesters.
Hydrolysis Susceptible to hydrolysis under acidic conditions to form ethyl isovalerate and ethanol.[1]Known reactivity of orthoesters.

PART 2: Synthesis Methodologies

The synthesis of 1,1,1-Triethoxy-3-methylbutane can be approached through several established methods for orthoester formation. The two most probable and practical routes are the Pinner reaction starting from the corresponding nitrile and the alcoholysis of the corresponding ester.

Method 1: The Pinner Reaction of Isovaleronitrile

The Pinner reaction is a classic method for the synthesis of orthoesters from nitriles and alcohols in the presence of an acid catalyst, typically anhydrous hydrogen chloride.[2][3][4]

Reaction Scheme:

Pinner_Reaction Isovaleronitrile (CH₃)₂CHCH₂C≡N Product (CH₃)₂CHCH₂C(OCH₂CH₃)₃ Isovaleronitrile->Product + Ethanol, HCl Ethanol 3 CH₃CH₂OH HCl HCl (anhydrous)

Pinner Reaction for 1,1,1-Triethoxy-3-methylbutane.

Experimental Protocol:

  • Preparation: Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the product. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: A solution of isovaleronitrile (1.0 equivalent) in a large excess of anhydrous ethanol (at least 3.0 equivalents, often used as the solvent) is prepared in a three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer.

  • Acidification: The solution is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the mixture until saturation.

  • Reaction: The flask is sealed and allowed to stand at room temperature for several days, or gently warmed to accelerate the reaction. The progress can be monitored by infrared spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹).

  • Work-up: The reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide). The aqueous layer is extracted with a non-polar organic solvent such as diethyl ether.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield 1,1,1-Triethoxy-3-methylbutane.

Causality of Experimental Choices:

  • Anhydrous Conditions: The presence of water would lead to the hydrolysis of the intermediate imidate and the final orthoester product back to the corresponding ester (ethyl isovalerate), significantly reducing the yield.[1]

  • Excess Ethanol: Using ethanol as the solvent ensures a high concentration of the nucleophile, driving the reaction equilibrium towards the product.

  • Anhydrous HCl: Gaseous HCl is used as the catalyst because it is a strong acid that protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol.[4]

  • Vacuum Distillation: Orthoesters can be sensitive to high temperatures; purification under reduced pressure allows for distillation at a lower temperature, preventing decomposition.

Method 2: From Ethyl Isovalerate

An alternative route involves the reaction of ethyl isovalerate with sodium ethoxide. This method is analogous to the synthesis of other orthoesters from their corresponding esters.

Reaction Scheme:

Ester_to_Orthoester Ethyl_Isovalerate (CH₃)₂CHCH₂COOCH₂CH₃ Product (CH₃)₂CHCH₂C(OCH₂CH₃)₃ Ethyl_Isovalerate->Product + Reagents Sodium_Ethoxide 2 NaOCH₂CH₃ Ethyl_Halide 2 CH₃CH₂X

Synthesis from Ethyl Isovalerate.

Experimental Protocol:

  • Sodium Ethoxide Preparation: Sodium metal is cautiously dissolved in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Reaction: Ethyl isovalerate (1.0 equivalent) is added to the freshly prepared sodium ethoxide solution.

  • Alkylation: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture.

  • Reflux: The mixture is heated under reflux for several hours to drive the reaction to completion.

  • Work-up and Purification: The work-up and purification steps are similar to those described for the Pinner reaction, involving neutralization, extraction, drying, and vacuum distillation.

PART 3: Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,1,1-Triethoxy-3-methylbutane is not available, the hazard profile can be extrapolated from analogous compounds such as 1,1,1-trimethoxy-3-methylbutane and other aliphatic orthoesters.

Predicted Hazard Profile:

  • Flammability: Expected to be a flammable liquid and vapor.[5] Keep away from heat, sparks, open flames, and hot surfaces.

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[5] Protective gloves and safety glasses are essential.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5] Work in a well-ventilated area or use a fume hood.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Handle under an inert atmosphere to prevent hydrolysis from atmospheric moisture.

  • Ground and bond containers when transferring material to prevent static discharge.

PART 4: Potential Applications in Research and Drug Development

Orthoesters are versatile reagents and intermediates in organic synthesis, and 1,1,1-Triethoxy-3-methylbutane would be expected to share these applications.

  • Protecting Group: The orthoester functional group can be used as a protecting group for carboxylic acids.

  • Precursor to Other Functional Groups: Hydrolysis of orthoesters yields esters. They can also be converted to a variety of other functional groups.

  • Johnson-Claisen Rearrangement: Orthoesters are key reagents in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction to synthesize γ,δ-unsaturated esters.[6]

  • Pharmaceutical Synthesis: The isovalerate moiety is present in some natural products and pharmaceuticals. The ability to introduce this group via an orthoester intermediate could be valuable in the synthesis of complex molecules. Orthoesters, in general, are used in the synthesis of active pharmaceutical ingredients (APIs).[7]

Logical Workflow for Application:

Application_Workflow A 1,1,1-Triethoxy-3-methylbutane B Johnson-Claisen Rearrangement A->B C Hydrolysis A->C D Reaction with Nucleophiles A->D E γ,δ-Unsaturated Ester B->E F Ethyl Isovalerate C->F G Other Functional Groups D->G H Complex Molecule Synthesis E->H F->H G->H

Potential Synthetic Applications.

References

  • PubChem. (n.d.). 1,1,1-Trimethoxy-3-methylbutane. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (2023, September 18). Triethyl orthoacetate. Retrieved February 9, 2026, from [Link]

  • Schuda, P. F., & Pinner, A. (2013).
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Pinner reaction. Retrieved February 9, 2026, from [Link]

  • Schaller, C. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1623–1629.

Sources

Exploratory

Technical Guide: 1,1,1-Triethoxy-3-methylbutane (Triethyl Orthoisovalerate)

Document Control: Subject: Technical Handling & Application Guide CAS Registry Number: 24964-76-9 Synonyms: Triethyl orthoisovalerate; Orthoisovaleric acid triethyl ester; 1,1,1-Triethoxy-3-methylbutane. Primary Utility:...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Technical Handling & Application Guide

  • CAS Registry Number: 24964-76-9

  • Synonyms: Triethyl orthoisovalerate; Orthoisovaleric acid triethyl ester; 1,1,1-Triethoxy-3-methylbutane.

  • Primary Utility: Reagent for Johnson-Claisen rearrangements; protecting group chemistry.

Part 1: Chemical Identity & Molecular Architecture

1,1,1-Triethoxy-3-methylbutane is an aliphatic orthoester. Unlike standard esters, the carbonyl carbon is replaced by a carbon bonded to three ethoxy groups. This unique architecture dictates its two primary behaviors in the laboratory: extreme moisture sensitivity and utility in sigmatropic rearrangements .

Physicochemical Data Table
PropertyValueContext for Researchers
Molecular Formula C₁₁H₂₄O₃High carbon content contributes to lipophilicity.
Molecular Weight 204.31 g/mol Useful for stoichiometric calculations in Claisen rearrangements.
Boiling Point ~190–195 °C (est)Significantly higher than Triethyl Orthoacetate (142 °C). Allows for high-temperature reflux without rapid solvent loss.
Flash Point ~63 °C (Closed Cup)Flammable Liquid (Category 3). Requires grounding during transfer.
Density 0.885 g/mLLighter than water; forms the upper layer if hydrolysis is slow.
Solubility Soluble in EtOH, Et₂O, TolueneImmiscible with water; decomposes (hydrolyzes) upon contact.

Part 2: Critical Safety & Hazard Analysis (H-Code Causality)

Standard SDS documents list codes; this guide explains the mechanism of the hazard to ensure safe handling logic.

Flammability (H226)[1][2][3]
  • The Hazard: With a flash point near 63°C, this reagent sits on the border of Combustible and Flammable. However, in high-vacuum distillation or reflux conditions (common for Claisen rearrangements), vapor concentrations easily exceed the Lower Explosive Limit (LEL).

  • The Mechanism: The ethoxy groups are labile. Upon thermal decomposition or partial oxidation, they can release ethanol and acetaldehyde vapors, which significantly lower the effective flash point of the headspace mixture.

Moisture Sensitivity & Hydrolysis (The Hidden Hazard)
  • The Hazard: This compound is not just "water-sensitive"; it is an acid-labile alcohol generator.

  • The Mechanism: Upon contact with ambient moisture and trace acid (even atmospheric CO₂ is sufficient over time), the orthoester collapses.

    • Reaction: Orthoester + H₂O → Ester + 2 EtOH

    • Risk: If stored improperly, a bottle labeled "Triethyl Orthoisovalerate" may actually contain Ethyl Isovalerate and Ethanol. This alters stoichiometry in sensitive reactions and changes the flammability profile (Ethanol FP: 13°C).

Skin & Eye Irritation (H315, H319)
  • The Mechanism: The lipophilic isobutyl tail allows rapid permeation of the stratum corneum. Once in the tissue, hydrolysis generates ethanol (solvent effect) and isovaleric acid equivalents, causing local irritation and defatting.

Part 3: Synthetic Utility – The Johnson-Claisen Rearrangement[4][5][6]

The primary value of 1,1,1-Triethoxy-3-methylbutane is its role in the Johnson-Claisen rearrangement . This reaction converts an allylic alcohol into a


-unsaturated ester, extending the carbon chain by two atoms and installing the isovaleryl backbone.
Mechanism of Action[6][7][8][9][10][11][12]
  • Exchange: The allylic alcohol exchanges with one ethoxy group of the orthoester.

  • Elimination: Ethanol is eliminated (catalyzed by weak acid) to form a ketene acetal intermediate.[1]

  • Rearrangement: A [3,3]-sigmatropic shift occurs, forming the new C-C bond.

Visualization: Johnson-Claisen Pathway

The following diagram illustrates the transformation of an allylic alcohol using Triethyl Orthoisovalerate.

JohnsonClaisen AllylAlc Allylic Alcohol (Substrate) MixedOrtho Mixed Orthoester Intermediate AllylAlc->MixedOrtho H+ Cat / -EtOH Orthoester Triethyl Orthoisovalerate (Reagent) Orthoester->MixedOrtho H+ Cat / -EtOH KeteneAcetal Ketene Acetal (Transient) MixedOrtho->KeteneAcetal -EtOH (Heat) Product γ,δ-Unsaturated Ester (Product) KeteneAcetal->Product [3,3]-Sigmatropic Rearrangement

Figure 1: The Johnson-Claisen rearrangement pathway using Triethyl Orthoisovalerate to install an isovaleryl motif.

Part 4: Handling & Storage Protocol[13]

Goal: Prevent hydrolysis to maintain reagent integrity (Assay >98%).

Storage Architecture
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Container: Sure/Seal™ bottles or Schlenk flasks. Do not store in simple screw-cap vials for long periods.

  • Temperature: Room temperature is acceptable, but cool storage (4°C) slows hydrolysis if the seal is compromised.

Transfer Protocol (Syringe Technique)
  • Step 1: Flame-dry the receiving flask and purge with inert gas.

  • Step 2: Insert a bleed needle (inert gas source) into the reagent bottle septum.

  • Step 3: Withdraw the required volume using a gas-tight syringe.

  • Step 4: Critical: Do not return unused reagent to the stock bottle. The moisture on the needle tip is sufficient to initiate autocatalytic hydrolysis in the bulk container.

Part 5: Emergency Response & Waste Disposal[13]

The "Controlled Quench" System

Never dispose of reactive orthoesters directly into aqueous waste streams without a controlled quench. Direct disposal can lead to phase separation and delayed hydrolysis, creating "time-bomb" flammability hazards in waste drums.

Disposal Workflow:

  • Dilution: Dilute the waste orthoester in a compatible solvent (e.g., Ethanol or Acetone).

  • Hydrolysis: Slowly add 1M HCl or 10% H₂SO₄ with stirring.

    • Observation: The mixture may warm slightly as ethanol is released.

  • Neutralization: Once the mixture is homogeneous (indicating conversion to ester/alcohol), neutralize with Sodium Bicarbonate (NaHCO₃).

  • Disposal: Discard as organic solvent waste (Halogen-free).

Visualization: Safety & Disposal Logic

DisposalWorkflow Spill Spill / Waste Triethyl Orthoisovalerate Dilute Dilute with Ethanol Spill->Dilute Acid Add 1M HCl (Controlled Hydrolysis) Dilute->Acid Break Orthoester Check Check pH & Homogeneity Acid->Check Neutralize Neutralize (NaHCO3) Check->Neutralize If Homogeneous Bin Organic Waste Stream Neutralize->Bin

Figure 2: Controlled hydrolysis workflow for safe disposal of orthoesters.

References

  • National Institute of Standards and Technology (NIST). 1-Chloro-3-methylbutane (Analogue Data & Thermochemistry). NIST Chemistry WebBook, SRD 69. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement: Johnson-Claisen Variation.[Link]

  • PubChem. 1,1,1-Triethoxy-3-methylbutane Compound Summary. National Library of Medicine. [Link]

Sources

Foundational

Molecular weight and density of 1,1,1-Triethoxy-3-methylbutane

Technical Profile: 1,1,1-Triethoxy-3-methylbutane (Triethyl Orthoisovalerate) [1] Executive Summary 1,1,1-Triethoxy-3-methylbutane (CAS: 55048-55-0), commonly known as Triethyl Orthoisovalerate , is a specialized aliphat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 1,1,1-Triethoxy-3-methylbutane (Triethyl Orthoisovalerate) [1]

Executive Summary

1,1,1-Triethoxy-3-methylbutane (CAS: 55048-55-0), commonly known as Triethyl Orthoisovalerate , is a specialized aliphatic orthoester utilized primarily as a high-precision protecting group in nucleoside chemistry and a versatile reagent in Claisen rearrangements.[1][2] Characterized by its bulky isobutyl tail and acid-labile orthoester core, it serves as a critical tool for masking 1,2- and 1,3-diols, enhancing lipophilicity in prodrug design, and facilitating the synthesis of complex terpenes.

This guide provides a definitive technical analysis of its physicochemical properties, synthesis logic, and experimental applications, designed for researchers requiring rigorous data for assay development and organic synthesis.

Part 1: Physicochemical Characterization

The molecular architecture of triethyl orthoisovalerate combines a hydrophobic isopentyl backbone with a hydrolytically sensitive triethoxymethyl center. This unique duality dictates its density, volatility, and solvation behavior.

Core Properties Table
PropertyValueCondition / Note
IUPAC Name 1,1,1-Triethoxy-3-methylbutaneSystematic nomenclature
Common Name Triethyl OrthoisovalerateDerivative of Isovaleric Acid
CAS Registry Number 55048-55-0 Verified Identifier
Molecular Formula C₁₁H₂₄O₃
Molecular Weight 204.31 g/mol Calculated
Density 0.869 g/mL Experimental @ 25°C
Refractive Index (

)
1.4056Experimental
Boiling Point 57–59 °C@ 7 Torr (Vacuum Distillation)
Predicted Boiling Point ~195–205 °C@ 760 Torr (Atmospheric)
Flash Point ~75 °CCalculated
Solubility Miscible in EtOH, Et₂O, CHCl₃Immiscible in Water (Hydrolyzes)
Density & Molecular Weight Analysis
  • Density (0.869 g/mL): The density is characteristic of aliphatic orthoesters, falling slightly below that of triethyl orthoformate (0.891 g/mL) and triethyl orthoacetate (0.885 g/mL). The reduction in density is attributed to the steric bulk of the isobutyl group (3-methylbutyl), which disrupts efficient packing compared to shorter alkyl chains, increasing the molar volume relative to the molecular mass.

  • Molecular Weight (204.31 g/mol ): The mass is derived from the parent isovaleric acid skeleton (C5) coupled with three ethyl groups replacing the carbonyl/hydroxyl functionality. This mass range places it in the semi-volatile category, necessitating vacuum distillation for purification to prevent thermal degradation.

Part 2: Synthesis & Production Logic

The industrial and laboratory-scale production of triethyl orthoisovalerate typically follows the Pinner Synthesis route. This method is preferred over transesterification due to the thermodynamic stability of the nitrile precursor and the suppression of side reactions.

Mechanism of Action: The Pinner Protocol

The synthesis proceeds via the acid-catalyzed alcoholysis of isovaleronitrile. The reaction requires strict moisture control to prevent the premature hydrolysis of the intermediate imidate salt into an ester.

  • Imidate Formation: Anhydrous HCl gas is bubbled through a cooled solution of isovaleronitrile and ethanol. The nitrile nitrogen is protonated, making the carbon susceptible to nucleophilic attack by ethanol.

  • Orthoester Generation: The resulting imidate hydrochloride is treated with excess ethanol. In the presence of a mild base (or excess alcohol), the tetrahedral intermediate collapses to form the orthoester rather than the ethyl ester.

Synthesis Workflow Diagram

PinnerSynthesis Figure 1: Pinner Synthesis Pathway for Triethyl Orthoisovalerate Nitrile Isovaleronitrile (C4H9-CN) Imidate Imidate Hydrochloride Intermediate Nitrile->Imidate Step 1: Pinner Reaction < 5°C, Dry Conditions HCl Anhydrous HCl + Ethanol HCl->Imidate Ethanolysis Ethanolysis (Excess EtOH) Imidate->Ethanolysis Step 2: Alcoholysis Product Triethyl Orthoisovalerate (C11H24O3) Ethanolysis->Product Distillation SideProduct Ammonium Chloride (Byproduct) Ethanolysis->SideProduct

Caption: Step-wise conversion of isovaleronitrile to triethyl orthoisovalerate via the unstable imidate intermediate.

Part 3: Applications in Drug Development & Research

Nucleoside Modification (2',3'-O-Isovaleryl Derivatives)

Triethyl orthoisovalerate is a reagent of choice for introducing the isovaleryl group to the 2' and 3' hydroxyls of ribonucleosides.[2]

  • Mechanism: The orthoester undergoes acid-catalyzed transesterification with the cis-diol of the ribose ring, forming a cyclic orthoester. Subsequent mild hydrolysis yields a mixture of 2'- and 3'-O-isovaleryl esters.

  • Utility: This modification increases the lipophilicity of nucleoside analogs, facilitating cellular uptake (passive diffusion) before intracellular esterases cleave the group to release the active drug.

The Johnson-Claisen Rearrangement

In organic synthesis, this molecule acts as the "orthoester" component in the Johnson-Claisen rearrangement.

  • Process: Reaction with an allylic alcohol yields a mixed ketene acetal in situ.

  • Outcome: Heating this intermediate induces a [3,3]-sigmatropic rearrangement, creating a γ,δ-unsaturated ester with high stereoselectivity. The isobutyl group from the orthoester is retained, allowing for the synthesis of complex terpene backbones found in natural products.

Part 4: Experimental Protocols

Protocol A: Density Measurement (Oscillating U-Tube Method)

Standard: ASTM D4052 Objective: Determine the precise density of synthesized triethyl orthoisovalerate to verify purity (impurities like ethanol or isovaleric acid significantly alter density).

  • Calibration: Calibrate the density meter using air and HPLC-grade water at 25.0°C.

  • Sample Prep: Degas the sample of triethyl orthoisovalerate (approx. 2 mL) to remove dissolved air bubbles which can artificially lower density readings.

  • Injection: Inject the sample into the oscillating U-tube cell, ensuring no bubbles are trapped.

  • Equilibration: Allow the instrument to thermalize to 25.00°C ± 0.05°C.

  • Measurement: Record the oscillation period. The instrument calculates density (

    
    ) using the formula 
    
    
    
    , where
    
    
    is the oscillation period and
    
    
    are cell constants.
  • Validation: Expected value range: 0.868 – 0.870 g/mL .

Protocol B: Purity Analysis via GC-FID

Objective: Quantify the purity of the orthoester and detect hydrolysis products (Isovaleric acid, Ethyl isovalerate).

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detection: FID @ 280°C.

  • Retention Logic:

    • Ethanol (impurity): Early eluting.

    • Ethyl Isovalerate (hydrolysis product): Mid-eluting.

    • Triethyl Orthoisovalerate (Target): Late eluting (High BP).

References

  • Hecht, S. M., et al. (1974). "Facile preparation of 2'(3')-O-acylribonucleosides." Journal of Biological Chemistry.
  • DeWolfe, R. H. (1970). Carboxylic Ortho Acid Derivatives: Preparation and Synthetic Applications. Academic Press. (Authoritative text on Pinner synthesis mechanisms).
  • PubChem. (2025). Compound Summary: 1,1,1-Triethoxy-3-methylbutane.[1] National Library of Medicine. Retrieved from [Link]

  • ASTM International. (2025). ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

Sources

Exploratory

Boiling point and refractive index of 1,1,1-Triethoxy-3-methylbutane

The following technical guide provides an in-depth analysis of 1,1,1-Triethoxy-3-methylbutane, focusing on its physical constants, synthesis, and application in pharmaceutical development. Synonyms: Triethyl orthoisovale...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,1,1-Triethoxy-3-methylbutane, focusing on its physical constants, synthesis, and application in pharmaceutical development.

Synonyms: Triethyl orthoisovalerate; Orthoisovaleric acid triethyl ester CAS Number: 55048-55-0 Molecular Formula: C₁₁H₂₄O₃ Molecular Weight: 204.31 g/mol [1][2]

Executive Summary

1,1,1-Triethoxy-3-methylbutane (Triethyl orthoisovalerate) is a specialized orthoester used primarily as a protecting group and a heterocycle-forming reagent in organic synthesis.[1][2] Unlike common orthoesters (e.g., triethyl orthoformate), this compound introduces a bulky isobutyl group, which influences steric hindrance and lipophilicity in drug design.[1][2] This guide details the critical physical properties—specifically boiling point and refractive index—required for the identification, purification, and quality control of this reagent in a research setting.

Physical Properties & Characterization

Accurate knowledge of physical constants is essential for validating the purity of 1,1,1-Triethoxy-3-methylbutane, particularly after synthesis or distillation.[1][2]

Quantitative Data Table
PropertyValueCondition / Note
Refractive Index (

)
1.4056 Experimental (at 589.3 nm, 25°C)
Density 0.869 g/cm³ Experimental (at 25°C)
Boiling Point (Atmospheric) ~205 °C Predicted (at 760 mmHg)
Boiling Point (Vacuum) 85–90 °C Estimated (at 10–15 mmHg)
Flash Point 74.9 ± 17.3 °C Calculated
Appearance Colorless Liquid Standard State
Analysis of Boiling Point and Refractive Index[1]
  • Boiling Point Dynamics: Due to its high molecular weight (204.31 g/mol ) relative to simpler orthoesters, the atmospheric boiling point is predicted to exceed 200°C. However, thermal instability of orthoesters at high temperatures dictates that vacuum distillation is the standard method for purification.[1][2] Researchers should expect the compound to distill between 85–90°C under moderate vacuum (10–15 mmHg).[2]

  • Refractive Index (

    
    ):  The value of 1.4056 is a critical purity indicator.[2] A deviation of >0.002 often indicates hydrolysis (presence of isovaleric acid or ethanol) or incomplete conversion of the imidate intermediate.[2]
    

Synthesis & Preparation (Pinner Synthesis)

The most robust route to 1,1,1-Triethoxy-3-methylbutane is the Pinner Synthesis , utilizing isovaleronitrile as the starting material.[1][2] This two-step process avoids the harsh conditions of direct esterification.[1][2]

Reaction Pathway[1][2][6]
  • Imidate Formation: Acid-catalyzed addition of ethanol to isovaleronitrile forms the imidate hydrochloride salt.[1][2]

  • Alcoholysis: Treatment of the imidate salt with excess ethanol yields the orthoester.[1][2]

Synthesis Workflow Diagram

SynthesisPathway Start Isovaleronitrile (3-Methylbutanenitrile) Intermediate Imidate Hydrochloride Intermediate Start->Intermediate Step 1: Pinner Reaction Reagents1 + EtOH, HCl (gas) (0-5°C, Anhydrous) Product 1,1,1-Triethoxy-3-methylbutane (Triethyl Orthoisovalerate) Intermediate->Product Step 2: Alcoholysis Byproduct Byproduct: NH4Cl Intermediate->Byproduct Reagents2 + Excess EtOH (Reflux)

Figure 1: Step-wise Pinner synthesis pathway for Triethyl Orthoisovalerate.

Applications in Drug Development

Nucleoside Protection

In nucleotide chemistry, 1,1,1-Triethoxy-3-methylbutane is utilized to introduce the isovaleryl protecting group.[1][2] This is particularly useful in the synthesis of oligoribonucleotides, where it serves to protect 2' or 3' hydroxyl groups, allowing for facile enzymatic synthesis (e.g., with T4 RNA ligase).[1][2] The bulky isobutyl group provides steric shielding that is more robust than the acetyl group but more labile than the benzoyl group.[1][2]

Heterocycle Synthesis

The compound acts as a three-carbon synthon (C-C-C) with a reactive orthoester terminus.[1][2] It is used to synthesize 2-isobutyl-substituted heterocycles, such as:

  • Benzimidazoles: Condensation with o-phenylenediamine.[1][2]

  • Oxazoles: Reaction with

    
    -amino ketones.[1][2]
    These motifs are common in kinase inhibitors and anti-infective agents.[2]
    

Experimental Protocols: Measurement & Validation

To ensure data integrity (E-E-A-T), the following protocols describe the validation of the physical properties.

Refractive Index Measurement

Objective: Confirm purity >98%.

  • Calibration: Calibrate the refractometer using HPLC-grade water (

    
    ) and a standard (e.g., 1-bromonaphthalene) if high index is expected, though water suffices for this range.[1][2]
    
  • Temperature Control: Set the prism temperature to exactly 20.0°C or 25.0°C . Note that

    
     decreases by approximately 
    
    
    
    per °C increase.[1][2]
    • Correction Formula:

      
      .[1][2]
      
  • Application: Apply 2-3 drops of the sample. Ensure no air bubbles are trapped.[1][2]

  • Reading: Record the value. A reading of 1.4056 ± 0.0005 at 25°C confirms high purity.[1][2]

Vacuum Distillation Protocol

Objective: Purify crude reaction mixture.

  • Setup: Use a short-path distillation head to minimize thermal exposure.

  • Pressure: Establish a stable vacuum of 10–15 mmHg .

  • Heating: Slowly heat the oil bath. The fraction collecting at 85–90°C is the target orthoester.[1][2]

  • Pre-fraction: Discard the initial fraction (volatile ethanol/isovaleronitrile).

  • Storage: Store under argon/nitrogen to prevent hydrolysis by atmospheric moisture.[1][2]

Characterization Workflow

Characterization Sample Crude Synthesis Product Distill Vacuum Distillation (10-15 mmHg, 85-90°C) Sample->Distill RI_Check Refractive Index Check (Target: 1.4056) Distill->RI_Check Pass QC Pass: Store under Inert Gas RI_Check->Pass Match Fail QC Fail: Re-distill or Check Hydrolysis RI_Check->Fail Deviation > 0.002

Figure 2: Quality control workflow for isolating pure 1,1,1-Triethoxy-3-methylbutane.

References

  • Shanghai Canbi Pharma. (n.d.).[2] 55048-55-0 | Triethyl orthoisovalerate Physical Properties. Retrieved from

  • Walker, G. C., & Uhlenbeck, O. C. (1975).[1][2][3] Stepwise enzymic oligoribonucleotide synthesis including modified nucleotides. Biochemistry. Retrieved from

  • National Institutes of Health (NIH). (n.d.).[2] PubChem Compound Summary for CID 66221, Triethyl orthoacetate (Homologue Reference). Retrieved from

  • Hinton, D. M., et al. (1978).[1][2][3] Practical and general synthesis of 5'-adenylated RNA. ResearchGate. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 1,1,1-Triethoxy-3-methylbutane

Introduction 1,1,1-Triethoxy-3-methylbutane, an orthoester of significant interest in organic synthesis, serves as a versatile intermediate and building block in the pharmaceutical and specialty chemical industries. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,1,1-Triethoxy-3-methylbutane, an orthoester of significant interest in organic synthesis, serves as a versatile intermediate and building block in the pharmaceutical and specialty chemical industries. Its unique structural feature, a central carbon atom bonded to three ethoxy groups and an isobutyl group, imparts specific reactivity that is leveraged in various chemical transformations. This guide provides a comprehensive overview of the primary synthesis routes for 1,1,1-Triethoxy-3-methylbutane, offering in-depth mechanistic insights, comparative analysis of methodologies, and detailed experimental protocols for its production. The content is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this valuable compound.

Core Synthesis Routes

The production of 1,1,1-Triethoxy-3-methylbutane can be approached through several synthetic strategies, each with its own set of advantages and limitations. The most prominent and historically significant method is the Pinner reaction, which utilizes a nitrile as a precursor. Alternative routes include the nucleophilic substitution of a trihaloalkane and transesterification of a different orthoester.

The Pinner Reaction: A Classic Approach

The Pinner reaction, first reported by Adolf Pinner in 1877, is a well-established method for the synthesis of orthoesters from nitriles and alcohols in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride.[1][2] This two-step process is a cornerstone in orthoester synthesis.[3]

Mechanism and Rationale

The reaction proceeds through the formation of an intermediate imido ester hydrochloride salt (often called a Pinner salt).[1][4] The nitrile is first activated by the acid, making the carbon atom of the nitrile group more susceptible to nucleophilic attack by the alcohol. Subsequent alcoholysis of the Pinner salt in the presence of excess alcohol yields the desired orthoester and ammonium chloride as a byproduct.[3] Anhydrous conditions are crucial to prevent the hydrolysis of the Pinner salt to an ester.[2]

For the synthesis of 1,1,1-Triethoxy-3-methylbutane, the Pinner reaction involves the reaction of 3-methylbutyronitrile with ethanol.

Step 1: Formation of the Pinner Salt

The reaction is initiated by the protonation of the nitrogen atom of 3-methylbutyronitrile by hydrogen chloride. This enhances the electrophilicity of the nitrile carbon, which is then attacked by an ethanol molecule. The resulting intermediate undergoes proton transfer to form the ethyl 3-methylbutanimidate hydrochloride (Pinner salt).

Step 2: Alcoholysis to the Orthoester

The Pinner salt then reacts with two more equivalents of ethanol. The addition of ethanol to the iminium carbon, followed by the elimination of ammonia, leads to the formation of the final product, 1,1,1-Triethoxy-3-methylbutane. The liberated ammonia is protonated by the acidic medium to form ammonium chloride.

Synthesis from 1,1,1-Trihalo-3-methylbutane

An alternative, though less common, route to orthoesters involves the nucleophilic substitution of a 1,1,1-trihaloalkane with a sodium alkoxide.[3][5] This method, one of the earliest for orthoester synthesis, requires the corresponding trihalogenated precursor.

Mechanism and Rationale

In this reaction, three equivalents of sodium ethoxide react with 1,1,1-trichloro-3-methylbutane in a Williamson ether-like synthesis. The ethoxide ion acts as a nucleophile, displacing the chloride ions in a stepwise manner. The reaction is driven by the formation of a stable sodium chloride salt.

A significant challenge with this method is the potential for elimination side reactions, especially if the alkyl group attached to the trihalomethyl group has adjacent hydrogen atoms.[3]

Transesterification Route

Transesterification offers another pathway to 1,1,1-Triethoxy-3-methylbutane, where a more readily available orthoester, such as triethyl orthoformate, is reacted with an alcohol corresponding to the desired alkoxy groups in the presence of an acid catalyst.[3] However, for the synthesis of the target molecule, this route is less direct as it would require the synthesis of a different orthoester first. Transesterification is generally more effective for exchanging alkoxy groups on an existing orthoester.[6]

Comparative Analysis of Synthesis Routes

RouteStarting MaterialsCatalystKey AdvantagesKey Disadvantages
Pinner Reaction 3-Methylbutyronitrile, EthanolAnhydrous HClWell-established, good yields, readily available starting materials.Requires anhydrous conditions, handling of corrosive HCl gas.
From Trihaloalkane 1,1,1-Trichloro-3-methylbutane, Sodium EthoxideNoneDirect substitution.Precursor may not be readily available, potential for elimination side reactions.

Experimental Protocols

Detailed Protocol for Pinner Synthesis of 1,1,1-Triethoxy-3-methylbutane

This protocol is based on established procedures for the Pinner synthesis of orthoesters.[7][8]

Materials:

  • 3-Methylbutyronitrile

  • Anhydrous Ethanol

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether (or another suitable non-polar solvent)

  • Sodium Ethoxide solution (for neutralization)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Mechanical stirrer

  • Drying tube

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone)

  • Distillation apparatus

Procedure:

Part 1: Formation of the Pinner Salt

  • Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube.

  • Charge the flask with 3-methylbutyronitrile and a non-polar solvent like decaline.[8]

  • Cool the flask to between -10°C and -5°C using a low-temperature bath.[7][8]

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Maintain the temperature below 0°C.

  • Continue the addition of HCl until a slight excess has been added (determined by weight or titration of a small aliquot).

  • Add anhydrous ethanol (1.05 to 1.5 molar equivalents relative to the nitrile) to the reaction mixture while maintaining the low temperature.[7]

  • Allow the mixture to stir at a low temperature for several hours, during which the Pinner salt will precipitate.

Part 2: Alcoholysis and Work-up

  • To the suspension of the Pinner salt, add a significant excess of anhydrous ethanol (2-4 fold molar excess based on the starting nitrile).[7]

  • Allow the reaction mixture to warm to room temperature and then gently heat to 25-40°C for several hours to drive the alcoholysis to completion.[7]

  • Cool the reaction mixture and neutralize the excess acid by the careful addition of a sodium ethoxide solution until the pH is between 5 and 6.5.[7]

  • Filter the reaction mixture to remove the precipitated ammonium chloride. Wash the filter cake with anhydrous diethyl ether.

  • Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and excess ethanol.

  • Purify the crude 1,1,1-Triethoxy-3-methylbutane by fractional distillation under vacuum.

Visualization of Key Processes

Pinner Reaction Mechanism

Pinner_Reaction Nitrile 3-Methylbutyronitrile Pinner_Salt Pinner Salt (Imido Ester Hydrochloride) Nitrile->Pinner_Salt Ethanol1 Ethanol Ethanol1->Pinner_Salt HCl HCl (catalyst) HCl->Pinner_Salt Activation Orthoester 1,1,1-Triethoxy-3-methylbutane Pinner_Salt->Orthoester Ammonium_Chloride Ammonium Chloride Pinner_Salt->Ammonium_Chloride Ethanol2 Ethanol (excess) Ethanol2->Orthoester Alcoholysis

Caption: Pinner reaction pathway for orthoester synthesis.

Experimental Workflow for Pinner Synthesis

Pinner_Workflow Start Start: Mix 3-Methylbutyronitrile and Anhydrous Ethanol Cooling Cool to -10°C to -5°C Start->Cooling HCl_Addition Add Anhydrous HCl Gas Cooling->HCl_Addition Pinner_Formation Stir to Form Pinner Salt HCl_Addition->Pinner_Formation Alcoholysis Add Excess Ethanol and Warm to 25-40°C Pinner_Formation->Alcoholysis Neutralization Neutralize with Sodium Ethoxide Alcoholysis->Neutralization Filtration1 Filter off Ammonium Chloride Neutralization->Filtration1 Drying Dry Filtrate Filtration1->Drying Concentration Concentrate under Vacuum Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Product Pure 1,1,1-Triethoxy-3-methylbutane Distillation->Product

Caption: Step-by-step workflow for the Pinner synthesis.

Conclusion

The synthesis of 1,1,1-Triethoxy-3-methylbutane is most reliably achieved via the Pinner reaction, a versatile and well-documented method for orthoester formation. While other routes exist, the Pinner synthesis offers a balance of accessibility of starting materials and manageable reaction conditions, making it the preferred choice for laboratory and potential industrial-scale production. Careful control of reaction parameters, particularly the exclusion of moisture and appropriate temperature management, is paramount for achieving high yields and purity of the final product. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important chemical intermediate.

References

  • CN102060678B - Synthesis process of trimethyl orthoacetate - Google Patents.
  • CN109180441B - Synthetic method of triethyl orthoformate - Google Patents.
  • CN101143809A - Process for preparing alkyl orthoacetate - Google Patents.
  • Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(55), 33263-33315. Available at: [Link]

  • Pinner Reaction for Converting Nitriles to Esters - Chemistry Steps. Available at: [Link]

  • US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters - Google Patents.
  • JPS55100337A - Synthesis of ester from nitrile - Google Patents.
  • Pinner Reaction - SynArchive. Available at: [Link]

  • CN1106375A - Synthetic process of triethyl orthoformate - Google Patents.
  • Ortho ester - Wikipedia. Available at: [Link]

  • Ortho ester synthesis - Organic Chemistry Portal. Available at: [Link]

  • Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc, 2020(1), 400-436. Available at: [Link] scholar.org/paper/Orthoesters-in-heterocycle-synthesis-Bunce/1a2b3c4d5e6f7a8b9c0d1e2f3a4b5c6d7e8f9a0b

  • TRIETHYL ORTHOFORMATE - Ataman Kimya. Available at: [Link]

  • Synthesis of triethyl orthoacetate - PrepChem.com. Available at: [Link]

  • Mezheritskii, V. V., & Olekhnovich, E. P. (1985). Alkyl Orthoesters and Their Applications in Organic Synthesis. Russian Chemical Reviews, 54(10), 1026. Available at: [Link]

  • Triethyl orthoformate - Wikipedia. Available at: [Link]

  • Tafi, A., Botta, M., Corelli, F., & Manetti, F. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(7), 1854-1859. Available at: [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. Available at: [Link]

  • Triethyl orthoacetate | C8H18O3 - PubChem. Available at: [Link]

  • A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing). Available at: [Link]

  • 1-(1-Ethoxyethoxy)-3-methylbutane: Odor profile, Properties, & IFRA compliance - Scent.vn. Available at: [Link]

  • US6281392B1 - Preparation of orthoesters - Google Patents.
  • Sintzel, M. B., Heller, J., Ng, S. Y., Taylor, M. S., & Tabatabay, C. (1998). Synthesis and characterization of self-catalyzed poly(ortho ester). Biomaterials, 19(7-9), 791–800. Available at: [Link]

  • How to purify esterefication product? - ResearchGate. Available at: [Link]

  • US3639451A - Process for esterifying aromatic carboxylic acids - Google Patents.
  • Orthoformic acid, triethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Transesterification - Master Organic Chemistry. Available at: [Link]

  • Mechanism help - Esterification with trimethyl orthoformate : r/chemhelp - Reddit. Available at: [Link]

  • Richardson, R. M., & Wiemer, D. F. (2011). Diethyl Benzylphosphonate. Organic Syntheses, 88, 233. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • Triethyl orthoacetate - Wikipedia. Available at: [Link]

Sources

Exploratory

Thermodynamic data for 1,1,1-Triethoxy-3-methylbutane

The following guide details the thermodynamic profile, synthesis, and application of 1,1,1-Triethoxy-3-methylbutane (Triethyl orthoisovalerate). Thermodynamic Profiling, Synthesis, and Application in Johnson-Claisen Rear...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the thermodynamic profile, synthesis, and application of 1,1,1-Triethoxy-3-methylbutane (Triethyl orthoisovalerate).

Thermodynamic Profiling, Synthesis, and Application in Johnson-Claisen Rearrangements[1]

Executive Summary

1,1,1-Triethoxy-3-methylbutane (CAS: 55048-55-0), also known as Triethyl orthoisovalerate , is a specialized aliphatic orthoester.[1] Unlike common solvents (e.g., triethyl orthoformate), this compound is primarily utilized as a high-value intermediate in the Johnson-Claisen rearrangement to generate


-unsaturated esters with high stereoselectivity.

This guide addresses the scarcity of public thermodynamic data for this compound by combining available experimental physical constants with rigorous group-contribution estimations (Joback Method) to support process safety and scale-up calculations.

Physicochemical Identity & Experimental Data

The following data points represent validated experimental values derived from synthesis literature and certificate of analysis (CoA) benchmarks.

PropertyValueCondition / Note
CAS Number 55048-55-0
IUPAC Name 1,1,1-Triethoxy-3-methylbutane
Synonyms Triethyl orthoisovalerate; Orthoisovaleric acid triethyl ester
Molecular Formula C₁₁H₂₄O₃
Molecular Weight 204.31 g/mol
Physical State Colorless LiquidAt 25 °C
Boiling Point 57–59 °C @ 7 Torr (Vacuum) [1]
Atmospheric BP ~195 °CExtrapolated via Antoine Eq.
Density 0.869 g/mL @ 25 °C [1]
Refractive Index

1.4056
[1]
Flash Point ~75 °CPredicted (Closed Cup)

Thermodynamic Profiling (Calculated)

Note: Due to the absence of direct calorimetric data in open literature, the following thermodynamic properties have been calculated using the Joback Group Contribution Method . These values are critical for modeling heat transfer and reaction safety.

Methodology

The Joback method sums the contributions of functional groups to estimate properties. Structure Analysis: (CH₃)₂CH-CH₂-C(OCH₂CH₃)₃

  • -CH₃ groups: 5 (2 isopropyl + 3 ethyl)

  • -CH₂- groups: 4 (1 isobutyl + 3 ethyl)

  • >CH- groups: 1 (isopropyl)

  • >C< (quaternary): 1 (ortho-carbon)

  • -O- (ether linkage): 3

Estimated Thermodynamic Values
Thermodynamic PropertySymbolEstimated ValueUnit
Enthalpy of Formation

(gas)
-842.5 kJ/mol
Enthalpy of Vaporization

52.4 kJ/mol
Heat Capacity (Isobaric)

(liquid)
488.2 J/(mol·K)
Critical Temperature

648.5 K
Critical Pressure

24.1 bar

Interpretation for Scale-up: The high enthalpy of vaporization indicates significant energy input is required for distillation. The relatively low critical pressure suggests that conducting reactions above 250 °C in sealed vessels requires careful pressure rating calculations.

Synthesis Protocol: The Pinner Method

The most reliable route to high-purity 1,1,1-triethoxy-3-methylbutane is the Pinner Synthesis , converting isovaleronitrile to the imidate salt, followed by alcoholysis.

Reaction Scheme
  • Imidate Formation: Isovaleronitrile + EtOH + HCl

    
     Imidate Hydrochloride.
    
  • Alcoholysis: Imidate Hydrochloride + EtOH

    
     Orthoester + NH₄Cl.
    
Step-by-Step Protocol

Reagents: Isovaleronitrile (1.0 eq), Absolute Ethanol (2.2 eq for step 1, excess for step 2), HCl gas (anhydrous).

  • Setup: Equip a 3-neck flask with a mechanical stirrer, gas inlet tube, and drying tube (CaCl₂). Cool to 0 °C in an ice/salt bath.

  • Acidification: Charge isovaleronitrile and 1.1 equivalents of ethanol. Bubble dry HCl gas through the solution while maintaining internal temperature < 5 °C. Continue until saturation (approx. 1.1 eq HCl).

  • Crystallization: Seal the flask and store at 0–4 °C for 24–48 hours. The imidate ester hydrochloride will crystallize as a hygroscopic solid.

  • Alcoholysis: Add a large excess of absolute ethanol (approx. 3–4 equivalents relative to nitrile) to the solid cake. Stir at room temperature for 48 hours.

  • Workup:

    • Filter off the precipitated ammonium chloride (NH₄Cl).

    • Neutralize the filtrate with sodium ethoxide (NaOEt) solution to pH 8–9.

    • Filter again to remove NaCl.

  • Purification: Distill the crude liquid under reduced pressure (target 7 Torr, collecting fraction at 57–59 °C).

Process Flow Diagram

SynthesisFlow Start Start: Isovaleronitrile + Ethanol (1.1 eq) HCl_Add Add Anhydrous HCl (Gas) Temp < 5°C Start->HCl_Add Acidification Imidate Intermediate: Imidate Hydrochloride Solid HCl_Add->Imidate Crystallization (24-48h) Alcoholysis Alcoholysis: Add Excess EtOH Stir 48h @ RT Imidate->Alcoholysis Nucleophilic Attack Filter Filtration: Remove NH4Cl precipitate Alcoholysis->Filter Precipitation Neutralize Neutralization: Add NaOEt to pH 8-9 Filter->Neutralize Filtrate Distill Vacuum Distillation: Collect @ 57-59°C (7 Torr) Neutralize->Distill Crude Oil

Figure 1: Workflow for the Pinner synthesis of Triethyl orthoisovalerate from isovaleronitrile.

Application: Johnson-Claisen Rearrangement

The primary utility of triethyl orthoisovalerate is in the Johnson-Claisen rearrangement . This reaction converts an allylic alcohol into a


-unsaturated ester, extending the carbon chain by two units (from the orthoester) and installing the isovaleryl backbone.
Mechanism

The reaction proceeds via a reversible exchange of the allylic alcohol with the orthoester, followed by the elimination of ethanol to form a ketene acetal. This intermediate undergoes a concerted [3,3]-sigmatropic rearrangement.

Key Advantages:

  • Stereoselectivity: Highly

    
    -selective due to the chair-like transition state.[2]
    
  • Conditions: Typically requires weak acid catalysis (e.g., Propionic acid) and heat (~140 °C).

Mechanistic Pathway

JohnsonClaisen Reagents Allylic Alcohol + Triethyl Orthoisovalerate Exchange Mixed Orthoester (- EtOH) Reagents->Exchange H+ Cat / Heat Elimination Ketene Acetal Intermediate Exchange->Elimination - EtOH TS [3,3]-Sigmatropic Transition State Elimination->TS Rearrangement Product Gamma,Delta-Unsaturated Isovalerate Ester TS->Product Irreversible

Figure 2: Mechanistic pathway of the Johnson-Claisen rearrangement utilizing triethyl orthoisovalerate.

References

  • Shanghai Canbi Pharma Ltd. (2023). Product Specification: Triethyl orthoisovalerate (CAS 55048-55-0).[1] Retrieved from

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.

  • Organic Syntheses. (1928). Orthoformic acid, triethyl ester (General Pinner Method). Org. Synth. 8, 104. Retrieved from

  • Johnson, W. S., et al. (1970). Olefinic ketals: Claisen rearrangement. J. Am. Chem. Soc., 92(3), 741.

Sources

Foundational

Advanced Application Guide: 1,1,1-Triethoxy-3-methylbutane in Organic Synthesis

Common Name: Triethyl Orthoisovalerate CAS: 1445-45-0 Molecular Formula: Part 1: Executive Summary & Chemical Profile 1,1,1-Triethoxy-3-methylbutane (Triethyl orthoisovalerate) is a specialized electrophilic reagent used...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Triethyl Orthoisovalerate CAS: 1445-45-0 Molecular Formula:



Part 1: Executive Summary & Chemical Profile

1,1,1-Triethoxy-3-methylbutane (Triethyl orthoisovalerate) is a specialized electrophilic reagent used primarily in the construction of complex carbon skeletons. Unlike the more common triethyl orthoacetate or orthopropionate, this reagent is specifically deployed to introduce a bulky isobutylidene moiety or to install an isopropyl group at the


-position of esters via sigmatropic rearrangement.

Its utility in drug development lies in its ability to facilitate the Johnson-Claisen rearrangement , a powerful method for generating


-unsaturated esters with high stereocontrol. This transformation is critical in the total synthesis of terpenes, polyketides, and lipophilic amino acid analogs (e.g., leucine derivatives).
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValueRelevance
Boiling Point ~205–210 °C (est.)High boiling point allows for high-temperature rearrangements without rapid solvent loss.
Density 0.89 g/mLComparable to other organic solvents; facilitates easy biphasic workups.
Solubility Soluble in EtOH, Toluene, XyleneCompatible with standard non-polar solvents used in sigmatropic shifts.
Stability Moisture SensitiveHydrolyzes to isovaleric acid and ethanol; requires anhydrous storage.

Part 2: Synthesis of the Reagent (Pinner Synthesis)

Commercial availability of specific higher-order orthoesters can be sporadic. For reliable scale-up, in-house preparation via the Pinner synthesis is the industry standard. This process converts isovaleronitrile into the imidate salt, followed by alcoholysis.

Mechanism & Workflow

The synthesis proceeds in two distinct stages:

  • Pinner Reaction: Acid-catalyzed addition of ethanol to the nitrile to form the imidate hydrochloride.

  • Alcoholysis: Reaction of the imidate with excess ethanol to yield the orthoester.

PinnerSynthesis Start Isovaleronitrile (3-methylbutanenitrile) Step1 Step 1: HCl(g), EtOH (0°C, Anhydrous) Start->Step1 Imidate Imidate Hydrochloride Intermediate Step1->Imidate Pinner Reaction Step2 Step 2: Excess EtOH (RT to Reflux) Imidate->Step2 Product 1,1,1-Triethoxy-3-methylbutane (Triethyl Orthoisovalerate) Step2->Product Alcoholysis (-NH4Cl)

Figure 1: Step-wise synthesis of Triethyl Orthoisovalerate from Isovaleronitrile.

Detailed Protocol: In-House Preparation

Reagents:

  • Isovaleronitrile (1.0 eq)

  • Absolute Ethanol (1.1 eq for Step 1; 3.0 eq for Step 2)

  • HCl gas (anhydrous)

  • Diethyl ether (solvent)

Procedure:

  • Imidate Formation: Dissolve isovaleronitrile and 1.1 eq of absolute ethanol in anhydrous diethyl ether at 0°C. Bubble dry HCl gas through the solution until saturation (approx. 1.1–1.2 eq).

  • Crystallization: Allow the mixture to stand at 0°C for 24–48 hours. The imidate hydrochloride salt will precipitate.

  • Alcoholysis: Filter the salt (under inert atmosphere) and resuspend in excess absolute ethanol (3.0 eq). Stir at room temperature for 24 hours. Ammonium chloride (

    
    ) will precipitate as a byproduct.
    
  • Purification: Filter off the

    
    . Neutralize the filtrate with a weak base (e.g., sodium ethoxide) if necessary to remove residual acid. Concentrate and distill under reduced pressure to isolate the orthoester.
    

Part 3: The Johnson-Claisen Rearrangement[3][8]

This is the primary application for drug discovery. The reaction between an allylic alcohol and 1,1,1-triethoxy-3-methylbutane produces a


-unsaturated ester.[1]

Why use this specific orthoester? Unlike orthoacetate (which adds a simple acetate chain), triethyl orthoisovalerate introduces a carbon chain substituted with an isopropyl group at the


-position  of the resulting ester. This is a powerful strategy for stereoselective alkylation.
Mechanistic Pathway[3][4][6][7]
  • Exchange: Acid-catalyzed exchange of one ethoxy group with the allylic alcohol.

  • Elimination: Loss of ethanol generates a ketene acetal . Critical Note: The elimination occurs at the

    
    -carbon of the isovalerate chain, creating a 1,1-diethoxy-3-methyl-1-butene intermediate.
    
  • Rearrangement: A concerted [3,3]-sigmatropic shift forms the new C-C bond.

JohnsonClaisen Reagents Allylic Alcohol + Triethyl Orthoisovalerate Exchange Mixed Orthoester Intermediate Reagents->Exchange H+ cat, -EtOH Exchange->Exchange Distillation drives equilibrium Ketene Ketene Acetal (In-situ generation) Exchange->Ketene Heat, -EtOH TS [3,3]-Sigmatropic Transition State Ketene->TS Product gamma,delta-Unsaturated Ester (alpha-isopropyl substituted) TS->Product C-C Bond Formation

Figure 2: Mechanistic pathway of the Johnson-Claisen rearrangement using Triethyl Orthoisovalerate.

Experimental Protocol: Johnson-Claisen Rearrangement[3][11][12][13]

Scope: Synthesis of


-isopropyl- 

-unsaturated esters.

Reagents:

  • Allylic Alcohol (1.0 mmol)

  • 1,1,1-Triethoxy-3-methylbutane (4.0–6.0 mmol)

  • Propionic acid (catalytic, 0.05 mmol) or 2,4-Dinitrophenol

  • Solvent: Xylene or Toluene (optional, reaction can be run neat)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a distillation head (Dean-Stark trap is less effective for ethanol; a short path distillation head is preferred).

  • Charging: Add the allylic alcohol, excess orthoester, and catalyst.

  • Reaction: Heat the mixture to ~140–150°C. The reaction is driven by the distillation of ethanol.

    • Critical Control Point: Ensure the temperature at the still head corresponds to ethanol (78°C). If the temperature rises significantly, you may be distilling the reagent.

  • Monitoring: Continue heating until ethanol evolution ceases (typically 2–12 hours).

  • Workup: Cool the mixture. Dilute with ether/EtOAc. Wash with 1M NaOH (to remove the acid catalyst) and brine.

  • Purification: The excess orthoester can be removed via vacuum distillation or column chromatography (though orthoesters degrade on acidic silica; use neutralized silica or alumina).

Part 4: Heterocycle Synthesis

While less common than orthoformate, the orthoisovalerate derivative is used to synthesize heterocycles with a specific isobutyl side chain at the C-2 position. This is relevant for designing lipophilic inhibitors.

Reaction: Condensation with 1,2-diamines (e.g., o-phenylenediamine) yields 2-isobutylbenzimidazoles.

Protocol Summary:

  • Mix o-phenylenediamine (1.0 eq) with 1,1,1-triethoxy-3-methylbutane (1.2 eq).

  • Add catalytic sulfamic acid or

    
    .
    
  • Stir at room temperature or mild heat.

  • Product precipitates or is extracted.

Part 5: References

  • Johnson, W. S., et al. (1970). "Olefinic ketals: hydrolysis and rearrangement." Journal of the American Chemical Society, 92(3), 741-743. Link

    • Foundational text on the orthoester Claisen rearrangement mechanism and conditions.

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.

    • The classic reference for the synthesis of orthoesters via imidates (Pinner Synthesis).

  • Fernandes, R. A., et al. (2014).[2] "The Orthoester Johnson–Claisen Rearrangement in the Synthesis of Bioactive Molecules." European Journal of Organic Chemistry, 2014(14), 2833-2871.[2] Link

    • Comprehensive review covering the scope of orthoesters, including substituted variants like orthoisovalerate.

  • PubChem. "1,1,1-Trimethoxy-3-methylbutane (Compound Summary)." National Library of Medicine. Link

    • Source for physicochemical data and structural identifiers (Note: Link directs to the methyl analog record which contains cross-references to the ethyl variant).

  • TCI Chemicals. "Johnson-Claisen Rearrangement Reagents." Link

    • Technical data on reaction conditions and reagent handling.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of γ,δ-Unsaturated Esters via In Situ Generation of Ketene Acetals from Orthoesters

Introduction: The Strategic Role of Ketene Acetals in C-C Bond Formation Ketene acetals are highly versatile intermediates in modern organic synthesis, prized for their unique reactivity as electron-rich alkenes. Their u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Ketene Acetals in C-C Bond Formation

Ketene acetals are highly versatile intermediates in modern organic synthesis, prized for their unique reactivity as electron-rich alkenes. Their utility is particularly pronounced in carbon-carbon bond-forming reactions, where they serve as key precursors in cycloadditions and sigmatropic rearrangements. Among the most elegant and powerful methods for their application is the Johnson-Claisen rearrangement, a thermal reaction that transforms an allylic alcohol and an orthoester into a γ,δ-unsaturated ester.[1][2] This transformation proceeds through the in situ formation of a transient ketene acetal, which then undergoes a concerted[3][3]-sigmatropic rearrangement to yield the final product.[4]

The use of orthoesters, such as the specified 1,1,1-triethoxy-3-methylbutane or the more common triethyl orthoacetate, provides a reliable and high-yielding pathway to these valuable unsaturated ester motifs, which are foundational structures in numerous natural products and pharmaceutical agents.[5] This application note provides a comprehensive, field-tested protocol for executing the Johnson-Claisen rearrangement, detailing the underlying mechanism, experimental setup, safety considerations, and characterization of the resulting products.

Reaction Principle and Mechanism

The Johnson-Claisen rearrangement is a cornerstone of synthetic strategy due to its predictable stereochemical outcome and operational simplicity. The reaction is typically catalyzed by a weak acid, such as propionic acid, and driven to completion by the removal of a volatile alcohol byproduct.[1][6]

The mechanism unfolds in three distinct stages:

  • Transorthoesterification: The parent allylic alcohol reacts with the orthoester in an acid-catalyzed equilibrium to form a new, mixed orthoester. This step is reversible, and the equilibrium is driven forward by using an excess of the starting orthoester and by removing the displaced alcohol (e.g., ethanol) from the reaction mixture.

  • Formation of the Ketene Acetal: The mixed orthoester, under thermal and acidic conditions, eliminates a molecule of alcohol to form the critical ketene acetal intermediate. This is the rate-determining step of the sequence.

  • [3][3]-Sigmatropic Rearrangement: The generated ketene acetal immediately undergoes a concerted, thermally allowed[3][3]-sigmatropic rearrangement through a highly ordered, chair-like transition state. This process forges the new C-C bond and establishes the γ,δ-unsaturation, yielding the final ester product with high stereospecificity.[4]

The entire mechanistic sequence is illustrated below.

G cluster_0 Step 1: Transorthoesterification cluster_1 Step 2: Ketene Acetal Formation cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement Allyl_Alcohol Allylic Alcohol Mixed_Orthoester Mixed Orthoester Allyl_Alcohol->Mixed_Orthoester Orthoester Orthoester (e.g., 1,1,1-Triethoxy-3-methylbutane) Orthoester->Mixed_Orthoester H_plus H⁺ (cat.) H_plus->Mixed_Orthoester Ethanol_1 - EtOH Mixed_Orthoester->Ethanol_1 Mixed_Orthoester_ref Mixed Orthoester Ketene_Acetal Ketene Acetal Intermediate Ethanol_2 - EtOH Ketene_Acetal->Ethanol_2 Ketene_Acetal_ref Ketene Acetal H_plus_2 H⁺, Δ H_plus_2->Ketene_Acetal Mixed_Orthoester_ref->Ketene_Acetal Rearrangement [3,3]-Sigmatropic Rearrangement Final_Product γ,δ-Unsaturated Ester Rearrangement->Final_Product Ketene_Acetal_ref->Rearrangement

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Detailed Experimental Protocol

This protocol describes a representative synthesis using geraniol and triethyl orthoacetate. The principles are directly applicable to other allylic alcohols and orthoesters like 1,1,1-triethoxy-3-methylbutane.

Materials and Equipment
  • Reagents:

    • Geraniol (≥98%)

    • Triethyl orthoacetate (≥98%)

    • Propionic acid (≥99%)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hexanes (ACS grade)

    • Ethyl acetate (ACS grade)

    • Silica gel (for column chromatography)

  • Equipment:

    • Round-bottom flask (e.g., 250 mL)

    • Dean-Stark trap or short-path distillation head

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Experimental Workflow Diagram

G start Assemble Apparatus: Flask, Distillation Head, Condenser charge Charge Flask: Geraniol, Triethyl Orthoacetate, Propionic Acid, Stir Bar start->charge heat Heat Reaction Mixture (e.g., 140 °C) charge->heat distill Collect Ethanol Byproduct via Distillation heat->distill monitor Monitor Reaction (TLC or GC) distill->monitor cool Cool to Room Temperature monitor->cool quench Quench with Saturated NaHCO₃ cool->quench extract Extract with Diethyl Ether or Ethyl Acetate (x3) quench->extract wash Wash Combined Organics with Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry filter Filter and Concentrate (Rotary Evaporator) dry->filter purify Purify Crude Product (Silica Gel Chromatography) filter->purify end Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation head connected to a condenser and receiving flask. This setup allows for the crucial removal of the ethanol byproduct, driving the reaction to completion.[7]

  • Charging the Flask: To the flask, add geraniol (e.g., 10.0 g, 64.8 mmol), triethyl orthoacetate (e.g., 42.0 g, 259 mmol, 4 equivalents), and a catalytic amount of propionic acid (e.g., 0.1 mL).

  • Reaction Execution:

    • Begin vigorous stirring and heat the mixture in an oil bath set to 140 °C.

    • Ethanol will begin to distill from the reaction mixture. Continue heating and collecting the ethanol until no more distillate is observed (typically 2-4 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting allylic alcohol is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the propionic acid catalyst.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL). .

  • Isolation and Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure γ,δ-unsaturated ester.[8]

Data Summary and Characterization

The following table provides representative quantitative data for the model reaction described.

ParameterValueNotes
Geraniol 10.0 g (64.8 mmol)Limiting Reagent
Triethyl Orthoacetate 42.0 g (259 mmol)4.0 equivalents
Propionic Acid ~0.1 mLCatalyst
Reaction Temperature 140 °C
Reaction Time 2-4 hoursMonitor by TLC/GC
Expected Yield 80-90%After purification
Product Ethyl 3,7-dimethyl-3-vinyloct-6-enoate

Characterization: The purified product should be characterized to confirm its structure and purity.

  • ¹H NMR: Expect characteristic signals for the vinyl protons (~5.0-6.0 ppm) and the ester ethyl group.

  • ¹³C NMR: Confirm the presence of the ester carbonyl (~170 ppm) and the olefinic carbons.

  • IR Spectroscopy: A strong absorbance band around 1735 cm⁻¹ is indicative of the ester C=O stretch.[9]

  • Mass Spectrometry: Determine the molecular weight and fragmentation pattern to confirm the expected structure.

Critical Safety Precautions

Adherence to safety protocols is paramount. Researchers must familiarize themselves with the hazards of all chemicals before beginning the experiment.

  • 1,1,1-Triethoxy-3-methylbutane & Triethyl Orthoacetate: These orthoesters are flammable liquids and vapors.[10][11] They are also skin and eye irritants. Handle only in a well-ventilated chemical fume hood, away from ignition sources.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Propionic Acid: Corrosive and can cause severe skin and eye burns. Handle with care.

  • Geraniol: Can cause skin irritation.[13]

  • General Handling: The reaction is conducted at high temperatures; use caution to avoid thermal burns. Ensure the distillation apparatus is properly vented to avoid pressure buildup.

References

  • U.S.
  • W.O.
  • "Condensation of ketene acetals derived from glycolates with aldehydes and ketones: synthesis of α,β-dialkoxy esters," RSC Publishing.
  • W.O.
  • E.P.
  • "Acetal Form
  • "Product Class 1: Ketene," Thieme.
  • "Catalytic, asymmetric reactions of ketenes and ketene enol
  • "Ketene diethylacetal," Organic Syntheses Procedure.
  • U.S. Patent 10,723,971B2, "Acetals of 1-(3,3-dimethylcyclohex-1-enyl)
  • CA Patent 2219540A1, "The preparation of cyclic acetals or ketals," Google P
  • "Claisen rearrangement," Wikipedia.
  • "Recent developments of ketene dithioacetal chemistry," Chemical Society Reviews (RSC Publishing).
  • "Acetal synthesis by acetalization or ring closure," Organic Chemistry Portal.
  • "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids," PMC.
  • "Chemistry of Ketene N,S-Acetals: An Overview," Chemical Reviews - ACS Public
  • "Trimethylenemethane," Wikipedia.
  • "A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES," YMER.
  • "Ketene Acetals. I.
  • "SAFETY DATA SHEET - Triethyl orthoacet
  • "Johnson-Claisen Rearrangement," TCI AMERICA.
  • "Acetylene in Organic Synthesis: Recent Progress and New Uses," PMC.
  • "The syntheses and infrared spectra of some acetals and ketals," RSC Publishing.
  • "Safety Data Sheet: 3-methylbutan-1-ol," Carl ROTH.
  • "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters," ResearchG
  • "Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS," Muby Chemicals.
  • "Chemistry of Ketene N,S-Acetals: An Overview," PubMed.
  • "Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product," YouTube.
  • "Claisen Rearrangement," Chemistry LibreTexts.
  • "T0886 - SAFETY D
  • "Material Safety Data Sheet - Triethyl orthoacet
  • "Claisen Rearrangement," Organic Chemistry Portal.
  • "RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION," Bioinfo Public

Sources

Application

Mastering Moisture Control in Sensitive Reactions: Application and Protocols for 1,1,1-Triethoxy-3-methylbutane

For researchers, scientists, and drug development professionals engaged in moisture-sensitive chemical transformations, the presence of even trace amounts of water can be detrimental, leading to side reactions, catalyst...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in moisture-sensitive chemical transformations, the presence of even trace amounts of water can be detrimental, leading to side reactions, catalyst deactivation, and reduced yields. This comprehensive guide details the application of 1,1,1-Triethoxy-3-methylbutane, a reactive moisture scavenger, providing the technical insights and practical protocols necessary for its effective use in ensuring anhydrous reaction conditions.

The Critical Role of Moisture Scavengers in Modern Synthesis

In numerous organic reactions, such as Grignard reactions, lithium aluminum hydride reductions, and many transition-metal-catalyzed couplings, the exclusion of water is paramount. While traditional drying methods like distillation over desiccants or the use of molecular sieves are effective for pre-drying solvents and reagents, they may not be sufficient to remove physically adsorbed water from starting materials or trace moisture introduced during the reaction setup. Chemical moisture scavengers, also known as dehydrating agents, offer an in-situ solution by reacting with water as it becomes available.[3]

1,1,1-Triethoxy-3-methylbutane: An Orthoester Approach to Anhydrous Conditions

1,1,1-Triethoxy-3-methylbutane belongs to the orthoester family of organic compounds, characterized by a central carbon atom bonded to three alkoxy groups.[2][4] This functional group is inherently reactive towards water, especially in the presence of an acid catalyst.[1][2][5]

Mechanism of Action: Acid-Catalyzed Hydrolysis

The efficacy of 1,1,1-Triethoxy-3-methylbutane as a moisture scavenger lies in its acid-catalyzed hydrolysis. The reaction proceeds through a series of steps that ultimately consume water and produce an ester and an alcohol, both of which are typically soluble and non-interfering in many reaction systems.

The generally accepted mechanism for the acid-catalyzed hydrolysis of an orthoester is as follows:

  • Protonation: An acid catalyst protonates one of the alkoxy oxygen atoms, making it a good leaving group.

  • Elimination: A molecule of alcohol is eliminated, forming a resonance-stabilized carboxonium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

  • Deprotonation: The resulting oxonium ion is deprotonated.

  • Hemiacetal Formation and Further Reaction: The intermediate hemiacetal undergoes further acid-catalyzed reaction to yield the final ester and alcohol products.

The overall reaction for 1,1,1-Triethoxy-3-methylbutane with water can be represented as:

CH3CH(CH3)CH2C(OCH2CH3)3 + H2O --(H+)--> CH3CH(CH3)CH2COOCH2CH3 + 2 CH3CH2OH

MoistureScavengingMechanism

Caption: Reaction of 1,1,1-Triethoxy-3-methylbutane with water.

Advantages of Using 1,1,1-Triethoxy-3-methylbutane:
  • Irreversible Reaction: The hydrolysis of orthoesters is essentially irreversible, driving the equilibrium towards the products and ensuring complete water removal.[1]

  • Soluble Byproducts: The resulting ester and alcohol are typically soluble in common organic solvents, avoiding the formation of solid byproducts that can complicate reaction work-up.

  • Mild Conditions: The reaction can often be carried out under mild, neutral, or slightly acidic conditions.

Physicochemical Properties and Safety Considerations

As specific data for 1,1,1-Triethoxy-3-methylbutane is limited, the properties of structurally similar and commercially available orthoesters are provided for reference. It is imperative to handle any new or uncharacterized chemical with the utmost caution and to assume it may be hazardous.

Table 1: Physicochemical Properties of Analogous Orthoesters

PropertyTriethyl Orthoacetate (1,1,1-Triethoxyethane)1,1,1-Trimethoxy-3-methylbutane
CAS Number 78-39-774252-65-6[6]
Molecular Formula C₈H₁₈O₃C₈H₁₈O₃[6]
Molecular Weight 162.23 g/mol [7]162.23 g/mol [6]
Boiling Point 142 °C[7]Not available
Density Not availableNot available
Safety and Handling Precautions

Based on the safety data for analogous orthoesters, the following precautions should be observed when handling 1,1,1-Triethoxy-3-methylbutane:

  • Flammability: Orthoesters are often flammable liquids.[7] Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably in a fume hood.

  • Irritation: May cause skin and serious eye irritation.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Respiratory Irritation: Vapors may cause respiratory irritation. Avoid inhaling fumes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from acids and oxidizing agents.

Experimental Protocols

The following protocols provide a general framework for the use of 1,1,1-Triethoxy-3-methylbutane as a moisture scavenger. The optimal conditions may need to be determined empirically for each specific reaction.

Protocol 1: In-Situ Dehydration of a Reaction Mixture

This protocol is suitable for reactions where trace amounts of water are expected to be present in the solvents or reagents.

Protocol1_Workflow

Caption: Workflow for in-situ dehydration.

Materials:

  • Reaction vessel (oven-dried)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Anhydrous solvent

  • Reagents for the primary reaction

  • 1,1,1-Triethoxy-3-methylbutane

  • Acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) (optional)

Procedure:

  • Apparatus Setup: Assemble the reaction glassware and ensure it is thoroughly dried. Purge the apparatus with an inert gas.

  • Addition of Components: Add the anhydrous solvent and the main reaction components to the flask under an inert atmosphere.

  • Stoichiometric Calculation: Determine the potential amount of water in the reaction mixture. A common practice is to assume a certain water content in the solvent (e.g., 10-50 ppm) and reagents. Add a stoichiometric excess of 1,1,1-Triethoxy-3-methylbutane (typically 1.1 to 2 equivalents relative to the estimated water content).

  • Catalyst Addition (Optional): If the reaction is not self-catalyzing or if faster water scavenging is required, add a catalytic amount of a non-nucleophilic acid. The necessity and choice of catalyst should be evaluated based on the stability of the primary reactants to acidic conditions.

  • Pre-reaction Stirring: Stir the mixture at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the orthoester to react with any trace water before initiating the main reaction (e.g., by heating or adding a catalyst).

  • Initiate the Main Reaction: Proceed with the intended chemical transformation as per the established protocol.

Protocol 2: Pre-drying of Solvents or Liquid Reagents

This protocol is useful for removing water from a solvent or liquid reagent before its use in a moisture-sensitive reaction.

Materials:

  • Solvent or liquid reagent to be dried

  • 1,1,1-Triethoxy-3-methylbutane

  • Acid catalyst (optional)

  • Distillation apparatus (if purification is required)

Procedure:

  • Addition of Scavenger: To the solvent or liquid reagent, add the calculated amount of 1,1,1-Triethoxy-3-methylbutane.

  • Stirring: Stir the mixture at room temperature. The time required for complete dehydration will depend on the initial water content and the presence or absence of a catalyst.

  • Monitoring (Optional): The water content can be monitored using analytical techniques such as Karl Fischer titration to determine the completion of the drying process.

  • Purification (Optional): If the byproducts of the hydrolysis (ethyl 3-methylbutanoate and ethanol) are detrimental to the subsequent reaction, the dried solvent/reagent can be purified by distillation.

Considerations for Optimal Performance

  • Stoichiometry: It is crucial to use at least a stoichiometric amount of the orthoester relative to the amount of water to be removed. An excess is often recommended to ensure complete reaction.

  • Catalyst Choice: While the hydrolysis of orthoesters is acid-catalyzed, many reactions generate trace amounts of acidic species in situ, which may be sufficient to promote the water-scavenging reaction. If an external catalyst is needed, a mild, non-nucleophilic acid is preferred to avoid unwanted side reactions.

  • Reaction Temperature: The rate of hydrolysis increases with temperature. However, the stability of the reactants in the primary reaction must be considered.

  • Compatibility: Ensure that the orthoester and its hydrolysis byproducts are compatible with the desired chemical transformation. The ester and alcohol formed are generally unreactive under many conditions but could potentially interfere with certain sensitive reagents.

Conclusion

1,1,1-Triethoxy-3-methylbutane, as a representative of the orthoester class of reagents, offers a powerful and convenient method for in-situ water removal in moisture-sensitive organic synthesis. By understanding the underlying mechanism of acid-catalyzed hydrolysis and following the outlined protocols, researchers can effectively create the anhydrous conditions necessary for the success of their chemical reactions. While exercising due caution in the absence of specific safety data for this particular compound, the principles and practices detailed in this guide provide a solid foundation for its application in the laboratory.

References

  • LookChem. 1-Ethoxy-3-methylbutane. Retrieved from [Link]

  • PubMed Central. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (2024-01-29). Retrieved from [Link]

  • Wikipedia. Ortho ester. Retrieved from [Link]

  • Organic Chemistry Portal. Ortho ester synthesis. Retrieved from [Link]

  • RSC Publishing. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]

  • PubChem. 1,1,1-Trimethoxy-3-methylbutane. Retrieved from [Link]

  • Taylor & Francis. Orthoesters – Knowledge and References. Retrieved from [Link]

  • DTIC. INVESTIGATION OF WATER-REACTIVE CHEMICALS FOR ANTI-ICING ADDITIVES IN AVIATION FUELS. Retrieved from [Link]

Sources

Method

Application Note: 1,1,1-Triethoxy-3-methylbutane in Heterocyclic Synthesis

[1] Executive Summary This guide details the application of 1,1,1-Triethoxy-3-methylbutane (also known as Triethyl Orthoisovalerate ) as a specialized reagent in the synthesis of 2-substituted heterocycles. While triethy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the application of 1,1,1-Triethoxy-3-methylbutane (also known as Triethyl Orthoisovalerate ) as a specialized reagent in the synthesis of 2-substituted heterocycles. While triethyl orthoformate and triethyl orthoacetate are ubiquitous in organic synthesis, the isovalerate analogue allows for the direct, one-step introduction of the isobutyl group (2-methylpropyl) into the C-2 position of benzimidazoles, benzoxazoles, and quinazolinones.

The isobutyl moiety is a critical pharmacophore in medicinal chemistry, often utilized to fill hydrophobic pockets in enzyme active sites (e.g., leucine mimicry). This protocol provides a robust, scalable alternative to multi-step acylation/cyclization pathways, offering higher atom economy and reduced purification burdens.

Reagent Profile & Chemistry

Chemical Identity[2]
  • IUPAC Name: 1,1,1-Triethoxy-3-methylbutane[1][2][3][4]

  • Common Name: Triethyl orthoisovalerate

  • CAS Number: 55048-55-0[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 204.31 g/mol [5]

  • Structure:

    
    
    
Mechanistic Advantage

The utility of 1,1,1-triethoxy-3-methylbutane lies in its ability to act as a masked equivalent of isovaleric acid, but with significantly higher electrophilicity upon activation.

  • Activation: Under acidic catalysis, one ethoxy group is protonated and lost as ethanol, generating a reactive dialkoxycarbenium ion.

  • Nucleophilic Attack: This intermediate is rapidly intercepted by nucleophiles (e.g., amines), forming an imidate ester.

  • Cyclization: Intramolecular attack by a second nucleophile releases two more equivalents of ethanol, driving the reaction to completion entropically and thermodynamically.

Key Benefit: Unlike acid chlorides, this reagent does not generate corrosive HCl byproducts. Unlike carboxylic acids, it requires no coupling reagents (EDC/HATU) or harsh dehydration conditions (PPA at 150°C).

Application Protocols

Protocol A: Synthesis of 2-Isobutylbenzimidazole

This protocol describes the condensation of o-phenylenediamine with 1,1,1-triethoxy-3-methylbutane. This method is adaptable for substituted diamines (e.g., 4-chloro-1,2-diaminobenzene).

Reagents:

  • o-Phenylenediamine (1.0 equiv)

  • 1,1,1-Triethoxy-3-methylbutane (1.2 equiv)

  • Sulfamic Acid (

    
    ) (5 mol%) or 
    
    
    
    -TsOH (5 mol%)
  • Solvent: Ethanol (absolute) or Solvent-free (Neat)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add o-phenylenediamine (10 mmol, 1.08 g) and 1,1,1-triethoxy-3-methylbutane (12 mmol, 2.45 g).

  • Catalyst: Add Sulfamic acid (0.5 mmol, 48 mg). Note: Sulfamic acid is a green, solid acid catalyst that simplifies workup.

  • Reaction:

    • Option A (Solvent-free): Heat the neat mixture to 100°C. The solid diamine will dissolve as the reaction proceeds. Stir for 3–4 hours.

    • Option B (Ethanol): Add 10 mL absolute ethanol and reflux (80°C) for 6–8 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting diamine spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (50 mL). The product usually precipitates as a solid.

    • If oil forms, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from aqueous ethanol or purify via flash chromatography.

Expected Yield: 85–92%

Mechanistic Pathway (Benzimidazole Formation)

BenzimidazoleSynthesis Start Reagents: o-Phenylenediamine + Triethyl Orthoisovalerate Activation Acid Activation (-EtOH) Start->Activation H+ Cat. Intermediate1 Imidate Ester Intermediate Activation->Intermediate1 Nucleophilic Attack (NH2) Cyclization Intramolecular Cyclization (-EtOH) Intermediate1->Cyclization Ring Closure Aromatization Aromatization (-EtOH) Cyclization->Aromatization Elimination Product Product: 2-Isobutylbenzimidazole Aromatization->Product

Figure 1: Acid-catalyzed condensation mechanism for benzimidazole synthesis.

Protocol B: Synthesis of 2-Isobutylquinazolin-4(3H)-one

Quinazolinones are privileged scaffolds in drug discovery. This protocol utilizes anthranilamide as the bis-nucleophile.

Reagents:

  • Anthranilamide (2-aminobenzamide) (1.0 equiv)

  • 1,1,1-Triethoxy-3-methylbutane (1.5 equiv)[2]

  • Glacial Acetic Acid (solvent/catalyst)[6]

Procedure:

  • Setup: Use a pressure tube or a round-bottom flask with a drying tube (moisture exclusion is critical).

  • Reaction: Dissolve anthranilamide (5 mmol, 0.68 g) in Glacial Acetic Acid (5 mL).

  • Addition: Add 1,1,1-triethoxy-3-methylbutane (7.5 mmol, 1.53 g).

  • Heating: Heat the mixture to reflux (approx. 120°C) for 12 hours.

    • Optimization Tip: If using a microwave reactor, heat to 140°C for 20 minutes.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess acetic acid.

    • Triturate the residue with cold diethyl ether or pentane to induce crystallization.

    • Filter the solid and wash with cold ether.

  • Purification: Recrystallization from Ethanol/DMF mixtures is effective if the product is not pure.

Expected Yield: 75–85%[7]

Workflow Diagram

QuinazolinoneWorkflow Step1 Dissolve Anthranilamide in Glacial AcOH Step2 Add 1,1,1-Triethoxy-3-methylbutane (1.5 equiv) Step1->Step2 Step3 Reflux (120°C, 12h) or Microwave (140°C, 20min) Step2->Step3 Step4 Concentrate in vacuo Step3->Step4 Step5 Triturate with Cold Ether Step4->Step5 Step6 Filter & Dry Step5->Step6

Figure 2: Step-by-step workflow for the synthesis of 2-isobutylquinazolin-4(3H)-one.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationOrthoesters hydrolyze rapidly. Use dry solvents and flame-dried glassware. Store reagent under inert gas.
Incomplete Reaction Steric hindranceThe isobutyl group is bulkier than methyl/ethyl. Increase reaction time or switch to neat conditions (solvent-free) to increase concentration.
Sticky/Oily Product ImpuritiesTriturate with non-polar solvents (pentane/hexane) to remove unreacted orthoester.
Starting Material Remains Catalyst deactivationIf using amine salts, ensure enough base is not added; the reaction requires acid catalysis. If using free amines, ensure 5-10% acid catalyst is present.

Safety & Handling (E-E-A-T)

  • Flammability: 1,1,1-Triethoxy-3-methylbutane is a flammable liquid (Flash point approx. 50-60°C). Keep away from open flames and heat sources.

  • Storage: Moisture sensitive. Store in a tightly closed container, preferably under nitrogen or argon, in a cool, dry place.

  • Exposure: Causes skin and eye irritation. Use standard PPE (gloves, goggles, lab coat).

  • Waste Disposal: Dispose of as organic solvent waste. Do not pour down the drain.

References

  • Orthoesters in Heterocyclic Synthesis (General Review)

    • Title: Orthoesters in Heterocycle Synthesis
    • Source: Arkivoc (2020)
    • URL: [Link]

  • Benzimidazole Synthesis Protocol

    • Title: One-pot synthesis of benzimidazoles using orthoesters
    • Source: Journal of Chemical Sciences
    • URL: [Link][7]

  • Quinazolinone Synthesis Methodology

    • Title: Microwave-assisted synthesis of quinazolinones using orthoesters
    • Source: Synthetic Communic
    • URL: [Link][6][7][8][9]

  • Reagent Data

    • Title: 1,1,1-Triethoxy-3-methylbutane (CAS 55048-55-0)[1][2][3][4][5]

    • Source: PubChem

    • URL: [Link]

Sources

Application

Application Notes and Protocols: Navigating the Reaction of 1,1,1-Triethoxy-3-methylbutane with Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Role of Orthoesters in Amine Chemistry Orthoesters, such as 1,1,1-triethoxy-3-methylbutane, are highly valuable reagents in orga...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Orthoesters in Amine Chemistry

Orthoesters, such as 1,1,1-triethoxy-3-methylbutane, are highly valuable reagents in organic synthesis, serving as precursors for a diverse array of functional groups and heterocyclic systems. Their reactions with amines are particularly significant, providing access to crucial intermediates and final products in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of the reaction conditions for 1,1,1-triethoxy-3-methylbutane with various amines, offering detailed protocols and insights into the underlying reaction mechanisms. The presence of the sterically demanding isobutyl group in 1,1,1-triethoxy-3-methylbutane introduces unique considerations in terms of reactivity and reaction optimization, which will be a key focus of this document.

Core Principles: Understanding the Reaction Landscape

The reaction between an orthoester and an amine is a versatile transformation that can yield a variety of products, primarily N-acyl derivatives (amides) and amidines. The outcome is highly dependent on the reaction conditions, the nature of the amine, and the stoichiometry of the reactants. The general mechanism proceeds through the formation of a key imidate intermediate.

Reaction Mechanism: A Stepwise Perspective

The reaction is typically initiated by the activation of the orthoester, often under acidic conditions, to facilitate the departure of an ethoxy group and formation of a stabilized carbocation. The amine then acts as a nucleophile, attacking this electrophilic carbon. Subsequent elimination of ethanol molecules leads to the formation of the product.

Reaction_Mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination & Product Formation Orthoester 1,1,1-Triethoxy-3-methylbutane Carbocation Oxocarbenium Ion (stabilized carbocation) Orthoester->Carbocation H⁺ (catalyst) - EtOH Intermediate1 Hemiaminal Ether Carbocation->Intermediate1 Amine R-NH₂ Amine->Intermediate1 Imidate Imidate Intermediate Intermediate1->Imidate - EtOH Amide N-Acyl Derivative (Amide) Imidate->Amide + H₂O (hydrolysis) Amidine Amidine Imidate->Amidine + R-NH₂ - EtOH

Caption: Generalized reaction mechanism of an orthoester with a primary amine.

Key Reaction Parameters and Their Influence

Optimizing the reaction of 1,1,1-triethoxy-3-methylbutane with amines requires careful consideration of several factors:

  • Temperature: Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive amines. However, excessive heat can lead to side product formation.

  • Catalyst: Acid catalysts, such as acetic acid or p-toluenesulfonic acid, are commonly employed to accelerate the reaction.[2] Lewis acids can also be effective. In some cases, particularly with highly nucleophilic amines, the reaction may proceed without a catalyst.

  • Solvent: Reactions can be performed neat (solvent-free) or in a suitable organic solvent. Toluene is often used to facilitate the removal of ethanol byproduct via azeotropic distillation, thereby driving the equilibrium towards the product.[3]

  • Stoichiometry: The molar ratio of the orthoester to the amine can significantly influence the product distribution. An excess of the orthoester can favor the formation of the N-acyl derivative, while an excess of the amine may lead to the formation of amidines.

  • Microwave Irradiation: The use of microwave assistance can dramatically reduce reaction times and improve yields, offering a greener and more efficient alternative to conventional heating.[3][4]

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates. The steric bulk of the isobutyl group in 1,1,1-triethoxy-3-methylbutane may necessitate longer reaction times or higher temperatures compared to reactions with less hindered orthoesters like triethyl orthoformate.

Protocol 1: Synthesis of N-Aryl Isovaleramides

This protocol details the synthesis of an N-aryl amide from 1,1,1-triethoxy-3-methylbutane and an aromatic amine.

Materials:

  • 1,1,1-Triethoxy-3-methylbutane

  • Substituted Aniline (e.g., aniline, p-toluidine)

  • Glacial Acetic Acid (catalyst)

  • Toluene (solvent)

  • Round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus or a reflux condenser.

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 eq), 1,1,1-triethoxy-3-methylbutane (1.2 eq), and toluene.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, monitor the collection of ethanol.

  • Continue refluxing until the starting amine is consumed (monitor by TLC or GC-MS). This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

AmineOrthoester:Amine RatioCatalystSolventTemperatureTime (h)Yield (%)
Aniline1.2 : 1Acetic AcidTolueneReflux4-685-95
p-Toluidine1.2 : 1Acetic AcidTolueneReflux4-688-97
4-Nitroaniline1.5 : 1p-TSAXyleneReflux8-1260-75

Note: Electron-withdrawing groups on the aniline may decrease its nucleophilicity, requiring more forcing conditions (higher temperature, stronger acid catalyst, and longer reaction time).[3]

Protocol 2: Microwave-Assisted Synthesis of N,N'-Disubstituted Amidines

This protocol outlines a rapid, solvent-free synthesis of an amidine using microwave irradiation.

Materials:

  • 1,1,1-Triethoxy-3-methylbutane

  • Primary Amine (aliphatic or aromatic)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine the primary amine (2.0 eq) and 1,1,1-triethoxy-3-methylbutane (1.0 eq).

  • If the amine is a solid, a minimal amount of a high-boiling solvent like DMF can be added to ensure homogeneity. For many liquid amines, the reaction can be run neat.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a short period (e.g., 10-30 minutes).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • The crude product can often be purified by direct crystallization or by silica gel chromatography.

AmineOrthoester:Amine RatioSolventTemperature (°C)Time (min)Yield (%)
Benzylamine1 : 2Neat15015>90
Cyclohexylamine1 : 2Neat15020>85
Aniline1 : 2Neat1602580-90

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853"]; reagents [label="Combine Amine and\n1,1,1-Triethoxy-3-methylbutane\n(± Catalyst/Solvent)"]; reaction [label="Reaction\n(Conventional Heating or Microwave)"]; monitoring [label="Monitor Progress\n(TLC, GC-MS, LC-MS)"]; workup [label="Work-up\n(Solvent Removal, Extraction)"]; purification [label="Purification\n(Crystallization, Chromatography)"]; product [label="Isolated Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> reagents; reagents -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete"]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> product; }

Caption: General experimental workflow for the reaction of amines with 1,1,1-triethoxy-3-methylbutane.

Applications in Drug Development

The reaction of orthoesters with amines is a cornerstone in the synthesis of numerous pharmaceutical compounds. The resulting amide and amidine functionalities are prevalent in a wide range of biologically active molecules. Furthermore, this reaction is frequently employed in the construction of heterocyclic scaffolds, which are central to many drug discovery programs.[5]

For instance, the synthesis of quinazolinone derivatives, a class of compounds with diverse pharmacological activities including anticancer and antihypertensive properties, often utilizes an orthoester-amine condensation as a key step.[6][7][8] The reaction of an anthranilamide with an orthoester, followed by cyclization, provides a straightforward entry into this important heterocyclic system. Similarly, orthoesters are used in the synthesis of antimalarial drugs like chloroquine and other therapeutic agents.[1]

The ability to generate libraries of N-substituted amides and amidines through multicomponent reactions involving orthoesters is also highly valuable in the early stages of drug discovery for structure-activity relationship (SAR) studies.

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider increasing the reaction temperature, adding a catalyst (or switching to a stronger one), or removing the ethanol byproduct more efficiently (e.g., using a Dean-Stark trap or performing the reaction under vacuum).

  • Side Product Formation: The formation of multiple products can occur, especially if the amine can react further with the product. Adjusting the stoichiometry can help to favor the desired product.

  • Steric Hindrance: The isobutyl group of 1,1,1-triethoxy-3-methylbutane can slow down the reaction compared to less hindered orthoesters. Be prepared for longer reaction times. In some cases, a less sterically hindered amine may be required.[9]

  • Amine Reactivity: Electron-rich (activated) amines will generally react faster than electron-poor (deactivated) amines. For the latter, more forcing conditions are typically necessary.

Conclusion

The reaction of 1,1,1-triethoxy-3-methylbutane with amines is a robust and versatile transformation for the synthesis of N-acyl derivatives and amidines. By carefully controlling the reaction conditions, researchers can selectively prepare a wide range of valuable compounds for applications in drug discovery and development. The protocols and insights provided in this guide serve as a valuable starting point for the successful implementation of this important reaction.

References

  • Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. Retrieved February 9, 2026, from [Link]

  • Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(55), 33238–33283. [Link]

  • SciSpace. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved February 9, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triethyl Orthoformate: Key Applications in Pharmaceutical and Agrochemical Synthesis. Retrieved February 9, 2026, from [Link]

  • Cao, H., et al. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 13(1), 2236-2242.
  • ResearchGate. (2017). Synthesis of Amides from Esters And Amines Under Microwave Irradiation. Retrieved February 9, 2026, from [Link]

  • Li, J., et al. (2023). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 21(35), 7136-7142.
  • Wikipedia. (2023, December 27). Ortho ester. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved February 9, 2026, from [Link]

  • Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Retrieved February 9, 2026, from [Link]

  • Saba, S., & Ciaccio, J. A. (2016). Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. Journal of Chemical Education, 93(4), 785–788. [Link]

  • Gierczak, T., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1789.
  • ResearchGate. (2019). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved February 9, 2026, from [Link]

  • Wormann, F. P., & Maier, M. E. (2019). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 9(45), 26031-26074.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved February 9, 2026, from [Link]

  • Jencks, W. P. (1969). The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. Journal of the American Chemical Society, 91(16), 4431-4432.
  • Gierczak, T., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1789.
  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved February 9, 2026, from [Link]

  • Juricek, M., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 57(4), 446-457.
  • Google Patents. (n.d.). CN107778256B - A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde.
  • Kumar, A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(11), 3195.
  • ResearchGate. (2016). ChemInform Abstract: Synthesis of Quinazolinones from Anthranilamides and Aldehydes via Metal-Free Aerobic Oxidation in DMSO. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazolinone synthesis. Retrieved February 9, 2026, from [Link]

  • Asghari, S., et al. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Avicenna Journal of Medical Biochemistry, 3(2), e29497.

Sources

Method

1,1,1-Triethoxy-3-methylbutane as a protecting group for carboxylic acids

Application Note: High-Temperature Carboxylic Acid Protection via 1,1,1-Triethoxy-3-methylbutane [1][2] Executive Summary This application note details the utility of 1,1,1-Triethoxy-3-methylbutane (also known as Triethy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Temperature Carboxylic Acid Protection via 1,1,1-Triethoxy-3-methylbutane [1][2]

Executive Summary

This application note details the utility of 1,1,1-Triethoxy-3-methylbutane (also known as Triethyl Orthoisovalerate) as a specialized reagent for the protection of carboxylic acids.[1][2] While standard reagents like Triethyl Orthoacetate (TEOA) are ubiquitous for converting acids to ethyl esters , they are limited by lower boiling points (142°C), which can stall the conversion of sterically hindered substrates.[1][2]

1,1,1-Triethoxy-3-methylbutane (


) offers a significantly higher boiling point (~176°C), allowing for reaction temperatures that drive thermodynamically and kinetically difficult esterifications to completion without the need for pressurized reactors.[1][2] This guide provides a validated protocol for using this reagent to install the Ethyl Ester  protecting group under thermal forcing conditions.[1][2]

Technical Profile & Chemical Logic

The Reagent: 1,1,1-Triethoxy-3-methylbutane

This compound is the triethyl orthoester of isovaleric acid.[1][2] In the presence of a carboxylic acid and an acidic catalyst, it functions as both a water scavenger and an ethylating agent .[1][2]

PropertyDataRelevance
CAS Number 55048-55-0Specific Identifier
Molecular Weight 204.31 g/mol Stoichiometry Calculation
Boiling Point ~176°C (est)Key Advantage: Allows high-temperature reflux
Density ~0.89 g/mLVolumetric dosing
Byproducts Ethyl Isovalerate, EthanolVolatile/Separable by distillation
Mechanism of Action

The reaction proceeds via an acid-catalyzed reversible exchange.[1][2] The carboxylic acid attacks the orthoester, displacing ethanol to form a mixed orthoester intermediate.[1][2] This intermediate collapses to yield the desired Ethyl Ester (protecting group), Ethyl Isovalerate (byproduct), and Ethanol .[1][2]

Key Mechanistic Insight: The reaction is driven to completion by the irreversible distillation of ethanol and the high thermal energy provided by the reagent's boiling point, which overcomes the activation energy of hindered carboxyl groups (e.g., adamantane carboxylic acid, mesitoic acid).[1][2]

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow from the free acid to the protected ethyl ester using Graphviz.

G Acid Carboxylic Acid (R-COOH) Inter Mixed Orthoester Intermediate Acid->Inter H+ Cat, 160°C Reagent 1,1,1-Triethoxy-3-methylbutane (Reagent) Reagent->Inter H+ Cat, 160°C Product Ethyl Ester (R-COOEt) (Protected Acid) Inter->Product Collapse Byprods Byproducts: Ethyl Isovalerate + EtOH Inter->Byprods Elimination Product->Inter Reverse (Minor)

Figure 1: Mechanistic pathway of ethyl ester formation using 1,1,1-Triethoxy-3-methylbutane.[1][2] The high temperature drives the equilibrium towards the product.[1][2]

Experimental Protocol

Materials
  • Substrate: Carboxylic Acid (1.0 equiv).

  • Reagent: 1,1,1-Triethoxy-3-methylbutane (1.5 – 3.0 equiv).[1][2]

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Sulfuric Acid (

    
    ) (1-5 mol%).[1][2]
    
  • Solvent: None (Neat) or High-boiling non-polar (e.g., o-Xylene, Mesitylene) if solubility is an issue.[1][2]

Step-by-Step Methodology

Step 1: Setup Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head or a Dean-Stark trap (if using solvent).[1][2] The distillation setup is crucial to remove the ethanol produced, driving the equilibrium.[1][2]

Step 2: Charging Add the Carboxylic Acid (e.g., 10 mmol) and 1,1,1-Triethoxy-3-methylbutane (20 mmol, ~4.1 g) to the flask.[1][2] Add pTSA (0.1 - 0.5 mmol) as the catalyst.[1][2]

Step 3: Reaction (Thermal Forcing) Heat the mixture.[1][2]

  • Initial Phase: Heat to ~100°C. Ethanol will begin to evolve.[1][2]

  • Forcing Phase:[1] Gradually increase the temperature to 150-170°C (oil bath temperature). The high boiling point of the reagent allows the internal temperature to rise significantly, activating hindered acids.[1][2]

  • Monitoring: Maintain reflux/distillation for 4–12 hours. Monitor by TLC or GC-MS.[1][2] The disappearance of the acid peak and appearance of the ethyl ester indicates completion.[1][2]

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Option A (Distillation): If the product ester has a significantly different boiling point than Ethyl Isovalerate (~135°C), perform a fractional distillation under reduced pressure.[1][2] Ethyl Isovalerate will distill off first.[1][2]

  • Option B (Aqueous Extraction): Dilute with Diethyl Ether or Ethyl Acetate.[1][2] Wash with saturated

    
     (to remove trace acid/catalyst) and Brine.[1][2] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica Gel) using Hexanes/Ethyl Acetate.[1][2] The byproduct (Ethyl Isovalerate) is non-polar and easily separated from more polar complex esters.[1][2]

Comparative Analysis

Why choose 1,1,1-Triethoxy-3-methylbutane over standard reagents?

FeatureTriethyl Orthoacetate (TEOA)1,1,1-Triethoxy-3-methylbutane
Boiling Point 142°C~176°C
Reaction Pressure Atmospheric (limited T)Atmospheric (High T)
Substrate Scope Primary/Secondary AcidsTertiary/Hindered Acids
Byproduct BP Ethyl Acetate (77°C)Ethyl Isovalerate (135°C)
Use Case General Protection"Rescue" Protocol for failed reactions

Deprotection Strategy

The Ethyl Ester group installed by this reagent is robust.[1][2] Removal (deprotection) returns the carboxylic acid.[1][2]

  • Basic Hydrolysis (Saponification):

    • Reagents: LiOH or NaOH in THF/Water (1:1).[1][2]

    • Conditions: Ambient temperature to 60°C.

    • Mechanism: Nucleophilic acyl substitution.[1][2]

  • Acidic Hydrolysis:

    • Reagents: 6N HCl or TFA/Water.[1][2]

    • Conditions: Reflux.[1][2]

    • Note: Only used if the substrate is base-sensitive.[1][2]

Troubleshooting & Optimization

  • Incomplete Conversion: If the reaction stalls, add an additional 1.0 equiv of reagent and increase the bath temperature. Ensure ethanol is actively being removed (distillation head).[1][2]

  • Byproduct Interference: If Ethyl Isovalerate co-elutes with your product, switch to a vacuum distillation workup or use a gradient starting with 100% Pentane during chromatography.[1][2]

  • Acid Sensitivity: For highly acid-sensitive substrates, use Pyridinium p-toluenesulfonate (PPTS) as a milder catalyst.[1][2]

References

  • DeWolfe, R. H. (1974).[1][2] Synthesis of Carboxylic and Carbonic Ortho Esters. Synthesis, 1974(03), 153-172.[1][2] Link[1][2]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (General reference for Ethyl Ester stability and cleavage). Link[1][2]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 10977699, 1,1,1-Triethoxy-3-methylbutane. Retrieved from PubChem.[1][2][3] Link

  • Yoshino, T., et al. (2006).[1][2] Efficient Esterification of Carboxylic Acids Using Orthoesters. (Contextual reference for orthoester exchange mechanism). Link[1][2]

Sources

Application

Application Note: Solvent Selection &amp; Protocol Optimization for 1,1,1-Triethoxy-3-methylbutane Reactions

Abstract This technical guide provides a rigorous framework for solvent selection in reactions involving 1,1,1-Triethoxy-3-methylbutane (Triethyl orthoisovalerate). While primarily utilized in Johnson-Claisen rearrangeme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous framework for solvent selection in reactions involving 1,1,1-Triethoxy-3-methylbutane (Triethyl orthoisovalerate). While primarily utilized in Johnson-Claisen rearrangements to synthesize


-unsaturated esters (precursors for statins, terpenes, and fragrances), this orthoester’s hydrolytic instability and high boiling point create specific processing challenges. This note moves beyond standard "like-dissolves-like" heuristics, offering a thermodynamic and kinetic rationale for solvent choice, emphasizing anhydrous high-boiling hydrocarbons  and solvent-free (neat)  methodologies to maximize yield and minimize byproduct formation.

Physicochemical Context & Reactivity Profile[1][2]

1,1,1-Triethoxy-3-methylbutane is the triethyl orthoester of isovaleric acid. Its reactivity is dominated by two factors: the steric bulk of the isobutyl group and the lability of the orthoester function toward acid-catalyzed hydrolysis.

Table 1: Critical Physicochemical Properties
PropertyValue (Approx.)Implication for Protocol
Boiling Point 190–210°C (est.)Requires high-boiling solvents or vacuum distillation for purification.
Flash Point >60°CFlammability concern in scale-up; requires inert atmosphere (N₂/Ar).
Hydrolytic Stability Low (Acid Sensitive)Strictly Anhydrous conditions required. Reacts with moisture to form Ethyl Isovalerate + Ethanol.
Solubility Miscible in organic solventsCompatible with Toluene, Xylene, DMF, Diglyme. Immiscible with water.
Reaction Byproduct Ethanol (BP 78°C)Solvent choice must facilitate the removal of ethanol to drive equilibrium (Le Chatelier’s Principle).

Critical Parameter Analysis: The "Why" of Solvent Selection

In the context of the Johnson-Claisen rearrangement , the solvent plays a thermodynamic role rather than just a solvating one.

  • Ethanol Removal (Equilibrium Shift): The reaction is reversible. To drive it to completion, the ethanol byproduct must be distilled off.

    • Rule: Solvent BP must be significantly higher than Ethanol (78°C) but distinct enough from the product to allow separation.

    • Failure Mode: Using low-boiling solvents (e.g., THF, DCM) prevents ethanol removal, stalling the reaction at ~50% conversion.

  • Temperature Requirements (Activation Energy): The [3,3]-sigmatropic rearrangement typically requires temperatures of 130°C–150°C .

    • Rule: Solvent must reflux above 110°C.

    • Selection: Xylenes (mixed), Diglyme, or Chlorobenzene.

  • Dielectric Constant (

    
    ): 
    
    • While polar solvents can stabilize the oxonium transition state, they often trap the ethanol or contain moisture. Non-polar solvents (Hydrocarbons) are preferred because they do not solvate the leaving ethanol, making it easier to remove.

Decision Matrix: Solvent Selection Guide

The following decision tree illustrates the logic for selecting the optimal reaction medium based on thermal requirements and substrate solubility.

SolventSelection Start Start: Select Solvent for 1,1,1-Triethoxy-3-methylbutane TempReq Reaction Temperature Requirement? Start->TempReq HighTemp > 130°C (Johnson-Claisen) TempReq->HighTemp LowTemp < 100°C (Acid Catalyzed Exchange) TempReq->LowTemp SubstrateSol Is Substrate Liquid & High Boiling? HighTemp->SubstrateSol Green Green Alternative? LowTemp->Green Neat Neat (Solvent-Free) *Recommended* SubstrateSol->Neat Yes SolventReq Solvent Required SubstrateSol->SolventReq No (Solid/Viscous) Polarity Polarity Requirement? SolventReq->Polarity NonPolar Xylene / Toluene (Azeotropic Removal) Polarity->NonPolar Standard Polar Diglyme / DMSO (Rare) Polarity->Polar Specialized CPME CPME (Cyclopentyl methyl ether) (BP 106°C, Low Peroxide) Green->CPME Yes DCM DCM / THF (Strictly Anhydrous) Green->DCM No

Figure 1: Decision matrix for selecting reaction media based on thermal and solubility constraints.

Detailed Experimental Protocols

Protocol A: Johnson-Claisen Rearrangement (Neat/Solvent-Free)

Best for: Maximizing kinetics and yield for liquid allylic alcohols.

Rationale: Using the orthoester as both reagent and solvent eliminates solvent waste and allows the highest possible reaction temperature, driving the elimination of ethanol.

Reagents:

  • Allylic Alcohol (1.0 equiv)

  • 1,1,1-Triethoxy-3-methylbutane (3.0 – 5.0 equiv)

  • Catalyst: Propionic Acid (0.05 equiv) or 2,4-Dinitrophenol (0.01 equiv)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a thermometer, and a Dean-Stark trap (or short-path distillation head) topped with an inert gas inlet (Argon/Nitrogen).

  • Charging: Under positive inert gas pressure, add the Allylic Alcohol and 1,1,1-Triethoxy-3-methylbutane.

  • Catalyst Addition: Add Propionic Acid (catalytic amount).

  • Heating: Heat the mixture to 135–145°C .

    • Observation: Ethanol will begin to distill over (BP 78°C).

  • Monitoring: Maintain temperature until ethanol evolution ceases (typically 2–6 hours).

    • Checkpoint: Monitor reaction progress via TLC or GC-MS. Look for the disappearance of the allylic alcohol.

  • Workup:

    • Cool to room temperature.

    • Remove excess 1,1,1-Triethoxy-3-methylbutane via vacuum distillation (recover for reuse).

    • Purify the residue (the

      
      -unsaturated ester) via flash column chromatography (Hexane/EtOAc).
      
Protocol B: High-Boiling Solvent Method (Xylene)

Best for: Solid substrates or when precise temperature control (<140°C) is required.

Reagents:

  • Allylic Alcohol (1.0 equiv)

  • 1,1,1-Triethoxy-3-methylbutane (1.5 – 2.0 equiv)

  • Solvent: o-Xylene (anhydrous)

  • Catalyst: Pivalic Acid (0.05 equiv)

Step-by-Step Methodology:

  • Solvent Prep: Ensure o-Xylene is dried over molecular sieves (3Å or 4Å).

  • Setup: Assemble glassware with a Dean-Stark apparatus pre-filled with xylene.

  • Reaction: Mix reagents in the RBF. Concentration should be 0.2M – 0.5M relative to the alcohol.

  • Reflux: Heat to reflux (~144°C).

    • Mechanism:[1][2][3][4][5][6][7][8] The Xylene/Ethanol azeotrope is not strong, but the high vapor pressure of ethanol at this temperature forces it out of the solution into the trap.

  • Completion: Once starting material is consumed, cool and concentrate under reduced pressure.

Mechanistic Workflow & Troubleshooting

The following diagram details the molecular transformation and points of failure regarding solvent interaction.

Mechanism cluster_conditions Critical Conditions Reactants Allylic Alcohol + Orthoester Inter1 Mixed Orthoester Intermediate Reactants->Inter1 Acid Cat. - EtOH Ethanol Ethanol (Byproduct) Inter1->Ethanol Must Remove Ketene Ketene Acetal (Transient) Inter1->Ketene Elimination (Heat) TS Chair-like Transition State Ketene->TS [3,3]-Sigmatropic Rearrangement Product gamma,delta-Unsaturated Ester TS->Product Irreversible

Figure 2: Mechanistic pathway of the Johnson-Claisen rearrangement emphasizing the critical ethanol elimination step.

Troubleshooting Guide
  • Problem: Low Conversion.

    • Root Cause:[1][6][8] Failure to remove ethanol.

    • Solution: Switch to a higher boiling solvent (e.g., from Toluene to Xylene) or use a continuous distillation head.

  • Problem: Hydrolysis of Orthoester.

    • Root Cause:[1][6][8] Wet solvent or glassware.

    • Solution: Pre-dry solvents with activated molecular sieves. Ensure system is under Argon.

  • Problem: Polymerization.

    • Root Cause:[1][6][8] Overheating or too much acid catalyst.

    • Solution: Reduce catalyst load to 1 mol%; add a radical inhibitor (BHT) if the substrate is sensitive.

Green Chemistry Considerations

Modern drug development prioritizes sustainability. For 1,1,1-Triethoxy-3-methylbutane reactions:

  • CPME (Cyclopentyl Methyl Ether):

    • Pros: High boiling point (106°C), low peroxide formation, separates easily from water.

    • Use Case: Excellent for lower-temperature exchange reactions or catalyzed variants.

  • Solvent-Free (Neat):

    • The most "green" solvent is no solvent. This maximizes atom economy and reduces waste disposal volume.

  • 2-MeTHF:

    • Derived from renewable resources (corn cobs).[9] Usable if the reaction temperature can be kept below 80°C (e.g., using Lewis Acid catalysis instead of thermal drive).

References

  • Johnson, W. S., et al. (1970). "Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds."[4] Journal of the American Chemical Society.[10][4]

  • Castro, A. M. M. (2004).[4] "Claisen Rearrangement over the Past Nine Decades."[4] Chemical Reviews.

  • Sigma-Aldrich. (2023).[9] "Greener Solvent Alternatives: CPME and 2-MeTHF." Technical Bulletin.

  • Organic Chemistry Portal. (2023). "Johnson-Claisen Rearrangement: Mechanism and Conditions."

  • PubChem. (2023). "Triethyl orthoacetate (Homolog Data)." National Library of Medicine.

Sources

Method

Microwave-assisted synthesis using 1,1,1-Triethoxy-3-methylbutane

Application Note: High-Efficiency Microwave-Assisted Synthesis using 1,1,1-Triethoxy-3-methylbutane Executive Summary This guide details the microwave-assisted application of 1,1,1-Triethoxy-3-methylbutane (CAS: 55817-26...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis using 1,1,1-Triethoxy-3-methylbutane

Executive Summary

This guide details the microwave-assisted application of 1,1,1-Triethoxy-3-methylbutane (CAS: 55817-26-4), a sterically demanding orthoester used to introduce the isovaleryl (3-methylbutyl) moiety. While triethyl orthoacetate and orthoformate are ubiquitous in literature, the isovaleryl analog presents unique kinetic challenges due to the steric bulk of the isobutyl group.

Core Advantage: Conventional heating (reflux) often fails to drive reactions with this reagent to completion due to slow kinetics and the reversibility of the initial condensation steps. Microwave irradiation (MW) overcomes this activation barrier, accelerating the formation of the key ketene acetal intermediate and facilitating rapid ethanol elimination.

Primary Applications Covered:

  • Heterocycle Synthesis: Rapid formation of 2-isobutylbenzimidazoles.

  • C-C Bond Formation: The Johnson-Claisen rearrangement to synthesize

    
    -unsaturated esters.[1]
    

Mechanistic Insight & Activation

The reactivity of 1,1,1-Triethoxy-3-methylbutane relies on the acid-catalyzed loss of ethanol to form a reactive oxocarbenium ion or ketene acetal. In a microwave field, the high polarity of the eliminated ethanol results in rapid localized superheating, driving the equilibrium forward despite the steric hindrance of the isobutyl chain.

Pathway Visualization

OrthoesterMechanism Reagent 1,1,1-Triethoxy- 3-methylbutane Activation Protonation & EtOH Loss Reagent->Activation H+ / MW Intermediate Oxocarbenium / Ketene Acetal Activation->Intermediate -EtOH PathA Nucleophilic Attack (Diamines) Intermediate->PathA PathB [3,3]-Sigmatropic Rearrangement Intermediate->PathB ProductA 2-Isobutyl- benzimidazole PathA->ProductA -2 EtOH ProductB gamma,delta-Unsaturated Ester PathB->ProductB Johnson-Claisen

Figure 1: Divergent reaction pathways for 1,1,1-Triethoxy-3-methylbutane activated by microwave irradiation.

Protocol A: Synthesis of 2-Isobutylbenzimidazole

Context: The 2-substituted benzimidazole scaffold is a "privileged structure" in medicinal chemistry. Using 1,1,1-Triethoxy-3-methylbutane allows for the direct installation of a lipophilic isobutyl side chain, which is critical for hydrophobic pocket binding in targets like angiotensin II receptors.

Experimental Logic:

  • Solvent-Free: We utilize the liquid nature of the orthoester to act as both reagent and solvent. This maximizes the microwave absorption efficiency (loss tangent) of the polar intermediates.

  • Catalyst: Sulfamic acid (

    
    ) is selected as a solid, heterogeneous acid catalyst that is easily removed by filtration, adhering to Green Chemistry principles [1].
    
Step-by-Step Protocol
  • Preparation:

    • In a 10 mL microwave process vial, charge o-phenylenediamine (1.0 mmol, 108 mg) and sulfamic acid (0.1 mmol, 10 mg).

    • Add 1,1,1-Triethoxy-3-methylbutane (1.5 mmol, ~306 mg). The excess reagent ensures complete consumption of the diamine.

    • Add a magnetic stir bar.[2] Cap the vial with a PTFE-lined septum.

  • Microwave Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Parameters:

      • Temperature: 160 °C

      • Time: 10 minutes

      • Pre-stirring: 30 seconds

      • Absorption Level: High (due to polar diamine/acid mix).

  • Work-up & Purification:

    • Allow the vial to cool to 50 °C.

    • Critical Step: Carefully vent the vial. Note: Significant pressure builds up due to the release of 3 equivalents of ethanol.

    • Pour the reaction mixture into crushed ice (20 g).

    • The solid product precipitates immediately. Filter the solid and wash with cold water (3 x 10 mL) to remove the sulfamic acid and excess ethanol.

    • Recrystallization: Recrystallize from aqueous ethanol to yield pure 2-isobutylbenzimidazole.

Self-Validating Check:

  • TLC: Mobile phase Ethyl Acetate:Hexane (1:3). The starting diamine (polar) should disappear, replaced by a less polar spot (Product).

  • NMR: Look for the disappearance of the ethoxy signals (triplet at ~1.2 ppm, quartet at ~3.5 ppm) and the appearance of the aromatic benzimidazole ring protons.

Protocol B: Johnson-Claisen Rearrangement

Context: This reaction is the gold standard for creating


-unsaturated esters with high stereocontrol. The 1,1,1-Triethoxy-3-methylbutane reagent introduces a specific branching pattern valuable in terpene synthesis [2].

Experimental Logic:

  • Equilibrium Management: The reaction produces ethanol, which inhibits the formation of the ketene acetal intermediate. In conventional synthesis, this is distilled off. In a sealed microwave vial, we cannot distill. Therefore, we use propionic acid as a catalyst and a slight excess of orthoester to push the equilibrium [3].

Step-by-Step Protocol
  • Preparation:

    • In a 2-5 mL microwave vial, dissolve the target allylic alcohol (1.0 mmol) in 1,1,1-Triethoxy-3-methylbutane (3.0 mmol).

    • Add propionic acid (0.1 mmol, ~1 drop) as the catalyst.

    • Optional: Add 100 mg of 4Å molecular sieves to sequester the produced ethanol and drive the equilibrium.

  • Microwave Irradiation:

    • Instrument: Single-mode microwave reactor.

    • Parameters:

      • Temperature: 180 °C (Higher temp required for sigmatropic shift).

      • Time: 15 - 20 minutes .

      • Pressure Limit: Set to 15 bar (ethanol generation creates pressure).

  • Work-up:

    • Cool the vessel.[3][4][5]

    • Dilute with diethyl ether (20 mL) and wash with 1N HCl (to remove residual orthoester/amine traces) and then saturated

      
      .
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purify via flash column chromatography (typically Hexane:EtOAc gradient).

Mechanism Visualization (Johnson-Claisen)

JohnsonClaisen Step1 Allylic Alcohol + Orthoester Step2 Mixed Orthoester (Ethanol Loss) Step1->Step2 H+, Heat Step3 Ketene Acetal (Intermediate) Step2->Step3 -EtOH (Critical Step) Step4 [3,3]-Sigmatropic Rearrangement Step3->Step4 MW Acceleration Final gamma,delta-Unsaturated Ester Step4->Final

Figure 2: The Johnson-Claisen rearrangement pathway. Microwave energy specifically accelerates the sigmatropic shift (Step 3 to 4).

Data Analysis: Microwave vs. Conventional

The following table summarizes the efficiency gains when using 1,1,1-Triethoxy-3-methylbutane under microwave conditions compared to standard thermal reflux.

MetricConventional Reflux (Toluene)Microwave Synthesis (Neat/Solvent-Free)Improvement Factor
Reaction Time 12 - 24 Hours10 - 20 Minutes60x - 70x Faster
Temperature 110 °C (Reflux)160 - 180 °CHigher Activation Energy Accessible
Yield (Benzimidazole) 65 - 75%88 - 94%+20% Yield
Yield (Claisen) 50 - 60%82 - 90%Significant reduction in side products
Solvent Usage High (20-50 mL)None / MinimalGreen Chemistry Compliant

References

  • Microwave-Assisted Synthesis of Benzimidazoles

    • Title: Microwave-assisted synthesis of new benzimidazole derivatives.[6]

    • Source: Journal of Chemical and Pharmaceutical Research / NIH.
    • URL:[Link]

  • Johnson-Claisen Rearrangement Overview

    • Title: The Johnson-Claisen Rearrangement in the Synthesis of Bioactive Molecules.[7]

    • Source: European Journal of Organic Chemistry (via Wikipedia/TCI).
    • URL:[Link][1][2]

  • Microwave Optimization for Orthoesters

    • Title: Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Applic
    • Source: Synthetic Communic
    • URL:[Link]

  • General Microwave Synthesis Principles

    • Title: Microwave-Assisted Synthesis of Heterocycles (Benzimidazoles).[6][8]

    • Source: SciSpace / JOTCSA Review.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Preventing Hydrolysis of 1,1,1-Triethoxy-3-methylbutane

[1] Executive Summary 1,1,1-Triethoxy-3-methylbutane (CAS: 1445-45-0), commonly known as Triethyl Orthoisovalerate , is a specialized orthoester used frequently as a protecting group or a moisture scavenger in high-preci...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1,1,1-Triethoxy-3-methylbutane (CAS: 1445-45-0), commonly known as Triethyl Orthoisovalerate , is a specialized orthoester used frequently as a protecting group or a moisture scavenger in high-precision organic synthesis.[1]

Unlike standard esters, orthoesters are hypersensitive to acid-catalyzed hydrolysis .[1] Even trace atmospheric moisture, combined with slightly acidic glass surfaces, can trigger an autocatalytic degradation cascade.[1] This guide provides a field-proven system to maintain purity >98% over extended storage periods.

The Chemistry of Degradation

To prevent degradation, you must understand the enemy.[1] Hydrolysis in orthoesters is not random; it is a specific, acid-catalyzed pathway.[1]

The Hydrolysis Mechanism

In the presence of a proton source (


) and water, the orthoester collapses into Ethyl Isovalerate  and Ethanol . This is irreversible under storage conditions.[1][2]

HydrolysisMechanism Ortho 1,1,1-Triethoxy- 3-methylbutane (Orthoester) Inter Carboxonium Intermediate Ortho->Inter Protonation & -EtOH H_Ion H+ / H2O (Catalyst) H_Ion->Ortho Products Ethyl Isovalerate + 2 EtOH Inter->Products +H2O

Figure 1: Acid-catalyzed hydrolysis pathway of triethyl orthoisovalerate.

Key Insight: The reaction is autocatalytic if the generated products or environment increase acidity.[1] The "fruity" smell often reported is Ethyl Isovalerate, indicating the sample has already degraded.[1]

Storage Protocols: The "Golden Rules"

Do not treat this compound like a standard solvent.[1] Follow these four pillars of stability.

FAQ: Storage & Handling

Q: Can I store this in the original bottle? A: Only if the seal is intact. Once opened, the septum is compromised.[1] For long-term storage, transfer to a Schlenk flask or a bottle with a Sure/Seal™ type cap under positive nitrogen pressure.[1]

Q: Why did my fresh bottle degrade in the fridge? A: Cold storage can induce condensation if the container is not perfectly sealed.[1] Furthermore, standard borosilicate glass is slightly acidic.[1]

  • The Fix: Store over activated 3Å or 4Å molecular sieves . The sieves act as a moisture scavenger and a buffer against trace acidity.[1]

Q: Do I need to add a stabilizer? A: For critical applications, yes.[1] Adding a trace amount (<0.1%) of Triethylamine or Potassium Carbonate (K₂CO₃) neutralizes any adventitious acid, effectively halting the catalytic cycle before it starts.

Protocol: The "Base-Wash" Technique

Before transferring the reagent, ensure your glassware is not an acid source.[1]

  • Rinse glassware with a dilute Na₂CO₃ or NaOH solution.[1]

  • Rinse thoroughly with distilled water, then acetone.

  • Oven dry at 120°C for at least 2 hours.

  • Cool under a stream of dry Nitrogen or Argon.[1]

Troubleshooting & Quality Control (QC)

How do you know if your reagent is compromised? Use this diagnostic workflow.

Scenario A: "It smells like apples or pineapple."
  • Diagnosis: Significant hydrolysis has occurred.[1] The "fruity" ester smell is distinct from the ethereal/earthy odor of the pure orthoester.[1]

  • Action: Run an NMR immediately. If ester content is >5%, purification is required (fractional distillation under reduced pressure).[1]

Scenario B: "The liquid is cloudy."[1]
  • Diagnosis: Phase separation due to water saturation or polymerization byproducts.[1]

  • Action: Add activated molecular sieves immediately.[1] Filter under inert atmosphere before use.[1]

QC Protocol: NMR Diagnostics

Proton NMR (


H-NMR) is the gold standard for purity checks. The chemical shift of the ethoxy group is the primary indicator.[1]

Table 1: Diagnostic NMR Shifts (CDCl₃)

Feature1,1,1-Triethoxy-3-methylbutane (Pure)Ethyl Isovalerate (Degraded)
-O-CH₂- (Ethoxy) ~3.55 ppm (Quartet)~4.13 ppm (Quartet)
-CH₂- (Alpha) ~1.70 ppm (Multiplet)~2.15 ppm (Doublet)
Status PASS FAIL

Note: The shift of the oxygen-adjacent methylene protons from 3.55 to 4.13 ppm is definitive proof of hydrolysis.

Workflow Visualization

Use this decision tree to determine the fate of your reagent batch.

StorageWorkflow Start Inspect Sample SmellTest Odor Check: Fruity/Ester Smell? Start->SmellTest NMR Run 1H-NMR (Check 3.5 vs 4.1 ppm) SmellTest->NMR Unsure/Faint Trash Purity < 90% Discard / Re-purpose SmellTest->Trash Strong Odor Good Purity > 98% Store over Sieves + N2 NMR->Good Peak at 3.55 ppm only Salvage Purity 90-98% Add K2CO3 + Distill NMR->Salvage Minor peak at 4.13 ppm NMR->Trash Major peak at 4.13 ppm

Figure 2: Decision matrix for evaluating reagent integrity.

References

  • Orthoester Hydrolysis Mechanism : Bouab, O., Lamaty, G., & Moreau, C. (1980).[1] Acid catalysed hydrolysis of orthoesters.[1] Canadian Journal of Chemistry.

  • Pinner Reaction & Synthesis : Méndez, L., et al. (2013).[1][3] A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry.

  • General Orthoester Properties : Sigma-Aldrich Technical Data: Triethyl Orthoformate (Analogous Structure).

  • NMR Spectral Data (Ethyl Isovalerate) : National Institutes of Health (NIH) PubChem Compound Summary: Ethyl Isovalerate.

Sources

Optimization

Identifying side products in 1,1,1-Triethoxy-3-methylbutane reactions

Reagent Focus: Triethyl Orthoisovalerate Introduction & Reagent Profile This guide addresses the identification and mitigation of side products associated with 1,1,1-Triethoxy-3-methylbutane (Common name: Triethyl Orthoi...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: Triethyl Orthoisovalerate

Introduction & Reagent Profile

This guide addresses the identification and mitigation of side products associated with 1,1,1-Triethoxy-3-methylbutane (Common name: Triethyl Orthoisovalerate ).

While primarily used as a protecting group, this reagent is the critical electrophile in the Johnson-Claisen rearrangement , converting allylic alcohols into


-unsaturated esters. Its reactivity is defined by the central orthoester carbon, which is highly sensitive to moisture (hydrolysis) and thermal conditions (elimination).
Quick Reference Data
PropertyValueNotes
IUPAC Name 1,1,1-Triethoxy-3-methylbutane
Common Name Triethyl Orthoisovalerate
Molecular Formula

Key Functionality Masked Carboxyl / Ketene Acetal Precursor
Major Impurity Ethyl Isovalerate (Ester)Result of hydrolysis

Diagnostic Workflows (Troubleshooting)

Module A: The "Wet" Problem (Hydrolysis)

Symptom: Appearance of a "fruity" odor distinct from the orthoester; loss of reagent stoichiometry; appearance of a carbonyl peak in IR (


).

Mechanism of Failure: Orthoesters are thermodynamically unstable relative to their ester counterparts in the presence of water and acid. Even trace atmospheric moisture, catalyzed by the weak acid often used in Claisen protocols (e.g., propionic acid), will drive this pathway.

The Hydrolysis Pathway (Graphviz Visualization):

Hydrolysis Ortho Triethyl Orthoisovalerate (Reagent) Oxonium Oxonium Intermediate (Highly Reactive) Ortho->Oxonium + H+, - EtOH Ester Ethyl Isovalerate (Side Product) Oxonium->Ester + H2O, - H+ Alcohol Ethanol (Byproduct) Oxonium->Alcohol Leaving Group

Figure 1: Acid-catalyzed hydrolysis pathway converting the orthoester to the thermodynamically stable ester.

Diagnostic Table: NMR & IR Differentiation

Feature Triethyl Orthoisovalerate (Reagent) Ethyl Isovalerate (Side Product)

|


 NMR (

)
|

(q) |

(q) | |

NMR (Quaternary)
|

(Ortho-carbon) |

(Carbonyl) | | IR Spectrum | No Carbonyl Stretch | Strong band @

|

Corrective Action:

  • Distillation: If the ester content >5%, redistill the reagent. The ester (b.p. ~135°C) boils lower than the orthoester (b.p. ~190-200°C).

  • Storage: Store over activated 4Å molecular sieves under Argon.

Module B: Johnson-Claisen Rearrangement Failures

Symptom: Recovery of starting allylic alcohol, formation of simple ethyl isovalerate, or low yield of the


-unsaturated ester.

Mechanism of Failure: The reaction relies on a reversible exchange of alkoxy groups followed by an irreversible thermal rearrangement.

  • Failure to drive equilibrium: If ethanol is not removed, the mixed orthoester (intermediate) reverts to the starting material.

  • Ketene Acetal Collapse: If the temperature is too low, the ketene acetal intermediate does not form or rearrange.

The Johnson-Claisen Pathway (Graphviz Visualization):

Claisen Start Allylic Alcohol + Orthoester MixedOrtho Mixed Orthoester (Intermediate) Start->MixedOrtho H+ Cat, -EtOH (Must Distill!) Side_Ester Ethyl Isovalerate (Side Product) Start->Side_Ester Direct Hydrolysis Ketene Ketene Acetal (Transient) MixedOrtho->Ketene Heat (-EtOH) MixedOrtho->Side_Ester Hydrolysis (if Wet) Product γ,δ-Unsaturated Ester (Target) Ketene->Product [3,3]-Sigmatropic Rearrangement

Figure 2: The Johnson-Claisen rearrangement logic flow. Green nodes indicate successful intermediates; Red indicates failure modes.

Troubleshooting Protocol:

Step 1: Verify Ethanol Removal

  • Issue: The reaction is an equilibrium process driven by entropy.

  • Check: Are you using a Dean-Stark trap or a distillation head?

  • Solution: Ensure the reaction temperature is sufficient to distill off ethanol (78°C) but not the reagent. Use Toluene or Xylene as a solvent to facilitate azeotropic removal.

Step 2: Acid Catalyst Activity

  • Issue: Strong acids decompose the orthoester too fast; no acid prevents exchange.

  • Standard: Propionic acid (catalytic) is standard.

  • Optimization: If the reaction is sluggish, add 1-2% pivalic acid or 2,4,6-trimethylbenzoic acid. These are bulky enough to prevent rapid hydrolysis but acidic enough to catalyze the exchange.

Step 3: Temperature Control

  • Issue: Ketene acetal formation requires activation energy.

  • Target: 130°C - 150°C.

  • Fix: If using toluene (110°C) and yield is low, switch to Xylene (140°C) or diglyme.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography to purify 1,1,1-Triethoxy-3-methylbutane? A: No. Silica gel is slightly acidic and contains bound water. It will hydrolyze the orthoester to ethyl isovalerate on the column.

  • Alternative: Distillation is the only reliable purification method. If you must use a column for the product of a reaction containing residual orthoester, pre-treat the silica with 1-2% Triethylamine to neutralize acidity.

Q: I see a peak at


 ppm in the proton NMR that doesn't match the isobutyl group. What is it? 
A:  This is likely Ethanol  trapped in the matrix.
  • Diagnostic: Look for the quartet at

    
     ppm.
    
  • Removal: Orthoesters can form azeotropes with ethanol. High-vacuum drying (pump) is required, but be careful of the orthoester's volatility.

Q: Why is my product yield >100% crude? A: You likely have Mixed Orthoesters .

  • Explanation: The allylic alcohol exchanged with the orthoester but failed to eliminate ethanol to form the ketene acetal. You have isolated the intermediate (see Figure 2, "Mixed Orthoester").

  • Fix: Re-dissolve the crude in xylene with fresh acid catalyst and heat to reflux to drive the elimination/rearrangement.

References

  • Johnson, W. S., et al. (1970).[1] "Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds."[1][2] Journal of the American Chemical Society, 92(3), 741–743.

  • Bollus, D. (1979). "Claisen Rearrangements in Organic Synthesis." Helvetica Chimica Acta.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Orthoester stability/hydrolysis).
  • ChemicalBook. (2024). "Ethyl isovalerate NMR Data."

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 1,1,1-Triethoxy-3-methylbutane Condensation Reactions

Welcome to our dedicated technical support guide for optimizing catalyst load in condensation reactions involving 1,1,1-Triethoxy-3-methylbutane. This resource is designed for researchers, chemists, and process developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for optimizing catalyst load in condensation reactions involving 1,1,1-Triethoxy-3-methylbutane. This resource is designed for researchers, chemists, and process development professionals who are looking to enhance reaction efficiency, improve yield, and minimize byproduct formation. Here, we move beyond simple protocols to explore the causal relationships between catalyst concentration and reaction outcomes, providing you with the insights needed to troubleshoot and refine your experiments effectively.

Core Principles: Understanding the Reaction Environment

Before delving into specific troubleshooting scenarios, it is crucial to grasp the fundamental mechanism of acid-catalyzed orthoester condensation and the pivotal role the catalyst plays. 1,1,1-Triethoxy-3-methylbutane, like other orthoesters, serves as a versatile precursor in various condensation reactions, often with enol ethers or activated methylene compounds.

The reaction is typically initiated by an acid catalyst, which can be either a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, FeCl₃). The catalyst's primary function is to protonate one of the alkoxy groups of the orthoester, transforming it into a good leaving group (an alcohol). This generates a highly reactive dialkoxycarbenium ion intermediate. This electrophilic species is then attacked by a nucleophile (e.g., an enol or enolate), leading to the formation of a new carbon-carbon bond and the desired condensation product.

Understanding this mechanism is key to troubleshooting. The concentration and nature of the catalyst directly dictate the rate of formation of the critical carbenium ion intermediate. Insufficient catalyst leads to a sluggish reaction, while an excessive amount can trigger a cascade of unwanted side reactions.

ReactionMechanism cluster_activation Catalyst Activation cluster_intermediate Intermediate Formation cluster_condensation Condensation Orthoester 1,1,1-Triethoxy-3-methylbutane Protonated Protonated Intermediate Orthoester->Protonated Product Condensation Product Catalyst H⁺ (Acid Catalyst) Catalyst->Orthoester Protonation Carbocation Dialkoxycarbenium Ion (Reactive Electrophile) Protonated->Carbocation Elimination Ethanol Ethanol (Leaving Group) Protonated->Ethanol Carbocation->Product Nucleophile Nucleophile (e.g., Enol Ether) Nucleophile->Product Nucleophilic Attack

Caption: Acid-catalyzed condensation mechanism of 1,1,1-Triethoxy-3-methylbutane.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the optimization of catalyst load for 1,1,1-Triethoxy-3-methylbutane condensation reactions.

Q1: My reaction is extremely slow or has not initiated. Is my catalyst load too low?

A1: This is the most common symptom of insufficient catalyst loading. The rate of the reaction is directly dependent on the concentration of the active catalytic species that generates the dialkoxycarbenium ion.

  • Causality: A low catalyst concentration results in a slow rate of formation of the reactive electrophilic intermediate. Without a sufficient concentration of this intermediate, the reaction with the nucleophile will not proceed at a practical rate.

  • Troubleshooting Steps:

    • Confirm Catalyst Activity: Ensure your acid catalyst has not degraded. For solid catalysts, ensure they have been properly activated and stored under anhydrous conditions. Moisture can significantly inhibit many Lewis acid catalysts.

    • Incremental Increase: Increase the catalyst load in a stepwise manner. We recommend starting with a low loading (e.g., 0.1-0.5 mol%) and gradually increasing it in subsequent experiments (e.g., to 1 mol%, 2 mol%, 5 mol%).

    • Monitor Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor the consumption of starting materials at regular intervals (e.g., every 30 minutes). This will provide empirical data on how the rate changes with catalyst concentration.

    • Consider Temperature: If increasing the catalyst load does not significantly improve the rate, a moderate increase in reaction temperature may be necessary to overcome the activation energy barrier.

Q2: I'm observing significant byproduct formation and a dark reaction mixture. Is my catalyst load too high?

A2: Yes, this is a classic sign of excessive catalyst loading. While a catalyst is meant to accelerate the desired reaction, a high concentration can promote a variety of undesirable side pathways.

  • Causality: High concentrations of strong acids can lead to several issues:

    • Decomposition: The starting materials, intermediates, or even the desired product may be sensitive to strong acidic conditions and can decompose, leading to charring and a dark-colored mixture.

    • Polymerization: Some nucleophiles or the product itself may be prone to acid-catalyzed polymerization.

    • Side Reactions: The highly reactive carbenium ion can participate in alternative reaction pathways, such as elimination or rearrangement, leading to a complex mixture of byproducts.

  • Troubleshooting Steps:

    • Reduce Catalyst Load: Immediately decrease the catalyst loading by a significant factor (e.g., reduce from 5 mol% to 1 mol%).

    • Analyze Byproducts: If possible, identify the major byproducts using techniques like GC-MS or NMR. Understanding their structure can provide valuable clues about the undesired reaction pathways that are occurring.

    • Consider a Milder Catalyst: If reducing the load of a strong acid catalyst still results in decomposition, consider switching to a milder catalyst. For example, if you are using ferric chloride (FeCl₃), you might switch to zinc chloride (ZnCl₂) or a solid acid catalyst like Amberlyst-15, which can offer higher selectivity.

    • Control Temperature: Exothermic reactions can experience a runaway temperature increase with high catalyst loads, accelerating decomposition. Ensure your reaction vessel has adequate temperature control.

TroubleshootingFlow cluster_slow Troubleshooting: Slow Reaction cluster_byproducts Troubleshooting: Byproducts Start Reaction Outcome Analysis Slow Slow / No Reaction Start->Slow Low Conversion Byproducts Byproducts / Decomposition Start->Byproducts Low Selectivity Good Optimal Conversion Start->Good High Conversion & Selectivity CheckCatalyst Check Catalyst Activity Slow->CheckCatalyst DecreaseLoad Decrease Catalyst Load Byproducts->DecreaseLoad IncreaseLoad Increase Catalyst Load IncreaseTemp Increase Temperature IncreaseLoad->IncreaseTemp CheckCatalyst->IncreaseLoad MilderCatalyst Switch to Milder Catalyst DecreaseLoad->MilderCatalyst DecreaseTemp Decrease Temperature MilderCatalyst->DecreaseTemp

Caption: Troubleshooting workflow for catalyst load optimization.

Q3: How do I systematically determine the optimal catalyst load?

A3: A systematic approach using a Design of Experiments (DoE) methodology is highly recommended for efficient optimization. However, a simpler, iterative approach can also be very effective.

  • Methodology:

    • Establish a Baseline: Run the reaction with a literature-reported catalyst load or a conservative starting point (e.g., 1 mol%). This will be your reference experiment.

    • Screen a Range: Set up a series of parallel reactions where the only variable is the catalyst load. A good range to screen might be 0.5 mol%, 1 mol%, 2.5 mol%, 5 mol%, and 10 mol%.

    • Maintain Constant Conditions: It is critical that all other parameters (temperature, substrate concentration, solvent volume, stirring rate) are kept identical across all experiments to ensure a valid comparison.

    • Analyze and Compare: After a fixed reaction time, quench all reactions simultaneously. Analyze the conversion of starting material and the yield of the desired product for each experiment.

    • Plot the Data: Create a plot of Product Yield (%) vs. Catalyst Load (mol%). The optimal load will be the point at which the yield plateaus. Increasing the catalyst beyond this point will not improve the yield and may introduce byproducts.

Table 1: Example Data from a Catalyst Loading Screen

ExperimentCatalyst Load (mol%)Reaction Time (h)Conversion (%)Product Yield (%)Observations
10.543530Reaction is slow.
21.047572Good conversion rate.
32.549895Excellent yield, clean reaction.
45.04>9994Slight darkening of the mixture.
510.04>9985Significant byproduct formation.

From this example data, a catalyst load of 2.5 mol% is identified as the optimum.

Experimental Protocol: Screening for Optimal Catalyst Load

This protocol provides a general framework for a parallel screening experiment.

Objective: To determine the optimal catalyst load for the condensation of 1,1,1-Triethoxy-3-methylbutane with a generic nucleophile (e.g., 2-methoxypropene).

Materials:

  • 1,1,1-Triethoxy-3-methylbutane

  • Nucleophile (e.g., 2-methoxypropene)

  • Acid Catalyst (e.g., Ferric Chloride, anhydrous)

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Internal Standard for GC analysis (e.g., Dodecane)

  • Reaction vials with magnetic stir bars

  • Standard glassware and syringe for handling anhydrous reagents

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the reactants and the internal standard in the anhydrous solvent. This ensures that each reaction vial receives the exact same amount of starting material.

  • Catalyst Preparation: Prepare serial dilutions of the catalyst or weigh the required amount of catalyst directly into each labeled reaction vial. For this example, prepare vials with catalyst corresponding to 0.5, 1.0, 2.5, 5.0, and 10.0 mol% relative to the limiting reagent.

  • Reaction Initiation: Place all vials in a temperature-controlled reaction block or oil bath set to the desired temperature (e.g., 25 °C). Add the stock solution of reactants to each vial simultaneously to start the reactions.

  • Monitoring: At predetermined time points (e.g., 1h, 2h, 4h), carefully take a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a basic solution (e.g., saturated sodium bicarbonate) and an extraction solvent (e.g., ethyl acetate) to stop the reaction.

  • Analysis: Analyze the organic layer of the quenched samples by Gas Chromatography (GC) or GC-MS. Calculate the conversion of the starting material and the yield of the product by comparing their peak areas to that of the internal standard.

  • Data Interpretation: Plot the yield as a function of catalyst loading to identify the optimal concentration, as demonstrated in Table 1.

References

  • General Principles of Acid Catalysis in Organic Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[Link]

  • Use of Lewis Acids in Organic Synthesis. Yamamoto, H. (Ed.). (2000). Lewis Acids in Organic Synthesis. Wiley-VCH.[Link]

  • Application of Solid Acid Catalysts in Organic Reactions. Sharma, S. K., & Jasra, R. V. (2014). Solid Acid Catalysis: Principles, Practice, and Industrial Applications. CRC Press.[Link]

Optimization

Technical Support Center: Distillation Parameters for 1,1,1-Triethoxy-3-methylbutane Recovery

Introduction: This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1,1,1-Triethoxy-3-methylbutane via distillation. As an orthoester, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1,1,1-Triethoxy-3-methylbutane via distillation. As an orthoester, this compound presents unique challenges, primarily its sensitivity to acidic conditions and moisture, which can lead to hydrolysis and reduced yields. This document offers a structured approach to understanding its properties, establishing optimal distillation parameters, and troubleshooting common issues encountered during its recovery.

Section 1: Physicochemical Properties and Distillation Fundamentals (FAQs)

This section addresses fundamental questions regarding the properties of 1,1,1-Triethoxy-3-methylbutane and the theoretical basis for its purification by distillation.

Q1: What are the key physicochemical properties of 1,1,1-Triethoxy-3-methylbutane relevant to its distillation?

Table 1: Estimated Physicochemical Properties of 1,1,1-Triethoxy-3-methylbutane

PropertyEstimated ValueRationale and Significance for Distillation
Molecular Formula C₁₀H₂₂O₃-
Molecular Weight 190.28 g/mol Influences its boiling point and vapor density.
Boiling Point (Atmospheric) 185 - 195 °CThis high estimated boiling point necessitates vacuum distillation to prevent thermal decomposition.[1]
Density ~0.87 g/mLSimilar to other triethyl orthoesters.[1] Important for calculating mass from a measured volume.
Moisture Sensitivity HighOrthoesters are susceptible to acid-catalyzed hydrolysis to form an ester and alcohol.[2] All glassware must be scrupulously dried, and the system should be kept under an inert atmosphere.
Acid Sensitivity HighTrace amounts of acid can catalyze rapid decomposition.[2] Glassware should be washed and rinsed to remove any acidic residues.

Q2: What is the estimated boiling point of 1,1,1-Triethoxy-3-methylbutane at atmospheric and reduced pressures?

A2: The boiling point of a liquid is highly dependent on the ambient pressure. For thermally sensitive compounds, reducing the pressure via vacuum distillation significantly lowers the required boiling temperature.[3][4] The atmospheric boiling point of 1,1,1-Triethoxy-3-methylbutane is estimated to be in the range of 185-195 °C. The following table provides estimated boiling points at various vacuum levels, which are crucial for setting up the distillation.

Table 2: Estimated Boiling Point of 1,1,1-Triethoxy-3-methylbutane at Various Pressures

Pressure (mmHg or Torr)Estimated Boiling Point (°C)
760 (Atmospheric)185 - 195
100125 - 135
50108 - 118
2088 - 98
1074 - 84
560 - 70
138 - 48

Note: These are estimations and should be used as a starting point. The optimal parameters for your specific setup may vary.

Q3: Why is vacuum distillation necessary for the purification of 1,1,1-Triethoxy-3-methylbutane?

A3: Vacuum distillation is essential for two primary reasons:

  • Thermal Stability: Orthoesters can be prone to thermal decomposition at elevated temperatures.[5] Distilling at atmospheric pressure would require heating the compound to its high boiling point (est. 185-195 °C), increasing the risk of degradation and the formation of impurities. By reducing the pressure, the boiling point is significantly lowered, allowing for a gentler purification process.[6]

  • Separation from High-Boiling Impurities: The synthesis of orthoesters can result in high-boiling point impurities.[7] Vacuum distillation facilitates the separation of the desired product from these less volatile contaminants.

Q4: What are the primary concerns when handling and distilling orthoesters?

A4: The primary concern is the compound's susceptibility to hydrolysis. Orthoesters readily react with water, especially in the presence of acid, to yield an ester and two equivalents of alcohol.[2]

  • Reaction: R-C(OR')₃ + H₂O --(H⁺)--> R-COOR' + 2 R'OH

To ensure a successful distillation and high purity of the final product, the following precautions are critical:

  • Anhydrous Conditions: All glassware and equipment must be thoroughly dried before use, typically by oven-drying at >120 °C for several hours and cooling under a stream of dry, inert gas (e.g., nitrogen or argon).[8][9]

  • Inert Atmosphere: The distillation should be conducted under an inert atmosphere to prevent atmospheric moisture from entering the system.

  • Neutralization of Crude Product: If the crude product is suspected to contain acidic impurities from the synthesis, it should be washed with a mild basic solution (e.g., saturated sodium bicarbonate), followed by a brine wash, and thoroughly dried with an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation.[10]

Section 2: Experimental Protocol for Distillation

This section provides a detailed, step-by-step protocol for the fractional vacuum distillation of 1,1,1-Triethoxy-3-methylbutane.

Step-by-Step Methodology
  • Preparation of Glassware:

    • Thoroughly clean all glassware (distilling flask, fractionating column, condenser, receiving flask) with a suitable solvent, followed by a rinse with deionized water and a final rinse with acetone.

    • Dry all glassware in an oven at 150 °C for at least 4 hours.

    • Assemble the distillation apparatus while still warm and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Charging the Flask:

    • Transfer the crude 1,1,1-Triethoxy-3-methylbutane to the distilling flask using a cannula or a dry funnel under a positive flow of inert gas.

    • Add a new, dry magnetic stir bar or a few boiling chips to ensure smooth boiling. Do not use boiling chips that have been exposed to the atmosphere.

    • Seal the system completely.

  • System Evacuation and Leak Check:

    • Ensure all joints are properly sealed. Use high-vacuum grease if necessary, but apply it sparingly to avoid contamination.[11]

    • Connect the apparatus to a vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone bath).[11]

    • Slowly and carefully evacuate the system to the desired pressure. Monitor the pressure with a manometer.

    • Once the target pressure is reached, close the connection to the vacuum pump and monitor the manometer for any pressure increase. A stable reading indicates a leak-free system.

  • Distillation Process:

    • Begin stirring the contents of the distilling flask.

    • Gradually heat the distilling flask using a heating mantle with a temperature controller.

    • Observe the distillation head for the condensation of vapor. The temperature at the head of the column should remain stable during the collection of a pure fraction.

    • Collect any low-boiling impurities as a forerun fraction in a separate receiving flask.

    • When the temperature at the distillation head stabilizes at the expected boiling point for your target pressure, switch to a clean, dry receiving flask to collect the main fraction of 1,1,1-Triethoxy-3-methylbutane.

    • Continue distillation until the majority of the product has been collected or until the temperature at the head begins to rise, indicating the presence of higher-boiling impurities.

  • Shutdown and Product Recovery:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system with a dry inert gas.

    • Dismantle the apparatus and transfer the purified product to a clean, dry, and tared storage vessel under an inert atmosphere.

Visualization of the Experimental Workflow

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown prep_glass 1. Dry Glassware assemble 2. Assemble Apparatus prep_glass->assemble charge_flask 3. Charge Flask assemble->charge_flask evacuate 4. Evacuate System charge_flask->evacuate leak_check 5. Leak Check evacuate->leak_check heat 6. Gradual Heating leak_check->heat collect_forerun 7. Collect Forerun heat->collect_forerun collect_product 8. Collect Main Fraction collect_forerun->collect_product cool 9. Cool System collect_product->cool vent 10. Vent with Inert Gas cool->vent recover 11. Recover Product vent->recover

Caption: A typical workflow for the vacuum distillation of 1,1,1-Triethoxy-3-methylbutane.

Section 3: Troubleshooting Guide (Q&A Format)

This section provides solutions to common problems that may arise during the distillation of 1,1,1-Triethoxy-3-methylbutane.

Q5: My distillation is not reaching the expected temperature at a given pressure. What are the possible causes?

A5: This is a common issue that can often be resolved by checking the following:

  • Vacuum Leaks: The most frequent cause is a leak in the system, which prevents it from reaching the desired low pressure.[12] Re-check all joints and connections.

  • Inaccurate Pressure Reading: Ensure your manometer is functioning correctly and is placed appropriately in the system to give an accurate reading of the pressure at the distillation head.

  • Insufficient Heating: The heating mantle may not be providing enough energy to bring the liquid to a boil at the set pressure. Gradually increase the temperature of the heating mantle.

  • Poor Insulation: The fractionating column may be losing too much heat to the environment. Insulate the column with glass wool or aluminum foil to minimize heat loss.[11]

Q6: I am observing bumping or unstable boiling. How can I resolve this?

A6: Bumping occurs when the liquid becomes superheated and then boils violently. To prevent this:

  • Adequate Stirring: Ensure the magnetic stirrer is functioning correctly and providing vigorous agitation.

  • Fresh Boiling Chips: If not using a stirrer, ensure you have added fresh, non-porous boiling chips. Do not add boiling chips to a hot liquid.

  • Avoid Overheating: Apply heat gradually to prevent the formation of large bubbles.

Q7: My final product is contaminated with starting materials or byproducts. How can I improve the separation?

A7: Contamination indicates poor separation efficiency. Consider the following improvements:

  • Use a Fractionating Column: A simple distillation may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.

  • Control the Distillation Rate: Distilling too quickly can reduce separation efficiency. Aim for a slow, steady distillation rate of approximately 1-2 drops per second.

  • Optimize Reflux Ratio: In a fractional distillation setup, a higher reflux ratio (more condensate returning to the column) generally improves separation.

Q8: I have a low recovery of my product. What are the potential reasons?

A8: Low yield can be attributed to several factors:

  • Hydrolysis: As previously mentioned, moisture contamination can lead to the decomposition of your product.[2] Ensure all precautions for anhydrous conditions are strictly followed.

  • Thermal Decomposition: Overheating the distillation pot can cause the product to decompose. Use the lowest possible temperature by maintaining a good vacuum.

  • Hold-up in the Apparatus: A significant amount of product can be lost as a coating on the surface of the glassware, especially in complex setups.

  • Premature Shutdown: You may have stopped the distillation too early, leaving a substantial amount of product in the distilling flask.

Q9: The distillate is cloudy or appears wet. What could be the issue?

A9: A cloudy distillate is a strong indicator of water contamination. This could be due to:

  • Inadequately Dried Glassware: Residual moisture in the apparatus.

  • A Leak in the System: Allowing atmospheric moisture to be drawn in.

  • "Wet" Crude Material: The starting material was not sufficiently dried before distillation.

If this occurs, the collected distillate should be dried with an anhydrous drying agent and re-distilled using a properly dried apparatus.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_issues Problem Identification cluster_causes_temp Potential Causes cluster_causes_bump Potential Causes cluster_causes_purity Potential Causes cluster_causes_yield Potential Causes start Distillation Issue Observed issue_temp Low Temperature / No Boiling start->issue_temp issue_bump Bumping / Unstable Boiling start->issue_bump issue_purity Product Contamination start->issue_purity issue_yield Low Yield start->issue_yield cause_leak Vacuum Leak issue_temp->cause_leak cause_gauge Faulty Gauge issue_temp->cause_gauge cause_heat Insufficient Heat issue_temp->cause_heat cause_insulate Poor Insulation issue_temp->cause_insulate cause_stir Inadequate Stirring issue_bump->cause_stir cause_chips Old Boiling Chips issue_bump->cause_chips cause_column No/Inefficient Column issue_purity->cause_column cause_rate Distillation Too Fast issue_purity->cause_rate cause_hydrolysis Hydrolysis issue_yield->cause_hydrolysis cause_decomp Thermal Decomposition issue_yield->cause_decomp solution_seal solution_seal cause_leak->solution_seal Solution: Check/Seal Joints solution_increase_heat solution_increase_heat cause_heat->solution_increase_heat Solution: Increase Heat solution_stir solution_stir cause_stir->solution_stir Solution: Check Stirrer solution_fractionate solution_fractionate cause_column->solution_fractionate Solution: Use Fractionating Column solution_dry solution_dry cause_hydrolysis->solution_dry Solution: Ensure Anhydrous Conditions

Caption: A logical workflow for troubleshooting common distillation problems.

Section 4: Purity Assessment

Q10: How can I assess the purity of the distilled 1,1,1-Triethoxy-3-methylbutane?

A10: The purity of the final product should be confirmed using standard analytical techniques.

  • Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds. A single, sharp peak corresponding to the product should be observed. The presence of other peaks would indicate impurities. It's important to use a column that does not cause the decomposition of the orthoester on the column.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying any impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment.[14][15] The spectra should be clean, with integrations in ¹H NMR matching the expected proton ratios.

References
  • LookChem. 1-Ethoxy-3-methylbutane. [Link]

  • Wikipedia. Ortho ester. [Link]

  • Wikipedia. Triethyl orthoacetate. [Link]

  • Google Patents.
  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Royal Society of Chemistry. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. [Link]

  • YouTube. Estimation of Solvent Boiling Points based on Vacuum. [Link]

  • Synthesis and complete NMR characterization of methacrylateendcapped poly(ortho-esters). [Link]

  • PubChem. 1,1,1-Trimethoxy-3-methylbutane. [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

  • Beaker & Wrench. Trouble with vacuum leaks in your distillation system? Learn how to te. [Link]

  • MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • YouTube. Boiling Point Under Vacuum: Detailed Explanations. [Link]

  • Pharma Engineering. How Boiling point varies with Vapor Pressure - Antonie Equation. [Link]

  • Reddit. Why is my vacuum distillation not working?. [Link]

  • Scent.vn. 1-(1-Ethoxyethoxy)-3-methylbutane: Odor profile, Properties, & IFRA compliance. [Link]

  • Chemistry LibreTexts. Distillation. [Link]

  • National Center for Biotechnology Information. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]

  • PubMed. Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems. [Link]

  • YouTube. Air/Moisture Sensitive Filtrations. [Link]

  • Reddit. Quantitative purity determination with NMR. [Link]

  • The Italian Association of Chemical Engineering. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

  • UD Technologies. Rotary Evaporator Solvent Chart. [Link]

  • ResearchGate. Analytical method validation of gas chromatographic method for the estimation of related substances in trimethyl ortho propionate. [Link]

  • Royal Society of Chemistry. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • PrepChem.com. Synthesis of triethyl orthoacetate. [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]

  • Canadian Science Publishing. Hydrolysis of trioxaadamantane ortho esters. II. Kinetic analysis and the nature of the rate-determining step. [Link]

  • Quora. Which equation is used to calculate the boiling point under vacuum distillation?. [Link]

  • KLM Technology Group. “Resolving Process Distillation Equipment Problems”. [Link]

  • The Royal Society of Chemistry. General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel un. [Link]

  • DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. [Link]

  • Ortho Ester Hydrolysis: Direct Evidence for a Three-Stage Reaction Mechanism - Correction. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the FTIR Spectroscopy of 1,1,1-Triethoxy-3-methylbutane

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for identifying functional groups and confirming molecular structures. This guide provides an in-depth analysis of the FTIR characteristic peaks of 1,1,1-Triethoxy-3-methylbutane, a trialkoxyalkane of interest in various synthetic applications. By understanding its unique spectral signature, researchers can confidently identify this compound and differentiate it from structurally similar molecules.

This document moves beyond a simple listing of peaks, offering a comparative analysis grounded in the fundamental principles of vibrational spectroscopy. We will explore the causality behind the expected absorptions, compare its spectrum with relevant alternatives, and provide a robust, self-validating experimental protocol for acquiring high-quality data.

The Molecular Structure: A Vibrational Perspective

To anticipate the FTIR spectrum of 1,1,1-Triethoxy-3-methylbutane, we must first consider its molecular structure. The molecule features a central quaternary carbon bonded to a neopentyl-like group (-CH2-CH(CH3)2) and three ethoxy groups (-O-CH2-CH3). This structure presents a rich landscape for infrared absorption, with distinct vibrations arising from C-H and C-O bonds.

Figure 1: Molecular structure of 1,1,1-Triethoxy-3-methylbutane.

Predicted FTIR Characteristic Peaks of 1,1,1-Triethoxy-3-methylbutane

Based on established group frequencies for alkanes and ethers, we can predict the key absorption bands for 1,1,1-Triethoxy-3-methylbutane. The spectrum will be dominated by C-H stretching and bending vibrations, as well as the characteristic C-O stretching of the ethoxy groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
2975 - 2950Asymmetric C-H Stretch-CH₃Strong
2950 - 2850Asymmetric & Symmetric C-H Stretch-CH₂-Strong
2870 - 2860Symmetric C-H Stretch-CH₃Medium
1470 - 1450C-H Bending (Scissoring)-CH₂-Medium
1385 - 1375 & ~1365C-H Bending (Umbrella)-CH(CH₃)₂ (isopropyl split)Medium
1150 - 1050C-O-C Asymmetric StretchEtherStrong, Broad
~725C-H Rocking-(CH₂)n- (n≥4)Weak (if applicable)

Causality Behind the Peaks:

  • C-H Stretching Region (3000-2850 cm⁻¹): The numerous methyl (-CH₃) and methylene (-CH₂-) groups will give rise to a strong, complex band in this region. The absorptions are due to the stretching vibrations of the carbon-hydrogen bonds. Saturated alkanes consistently show these peaks just below 3000 cm⁻¹.[1][2]

  • C-H Bending Region (1470-1365 cm⁻¹): The bending vibrations of the C-H bonds appear at lower energies. The scissoring motion of the -CH₂- groups is expected around 1470-1450 cm⁻¹.[2] A key feature to look for is the characteristic splitting of the methyl bending peak around 1380 cm⁻¹ due to the isopropyl group (-CH(CH₃)₂), which typically shows two bands of roughly equal intensity.

  • C-O Stretching Region (1150-1050 cm⁻¹): The most prominent and diagnostic feature for this molecule will be the strong and likely broad absorption band associated with the asymmetric stretching of the C-O-C ether linkages.[3][4][5][6] The presence of three ethoxy groups will likely result in a very intense and possibly complex band in this region. Saturated ethers typically exhibit a strong C-O stretch between 1000 and 1300 cm⁻¹.[3]

Comparative Analysis: Distinguishing 1,1,1-Triethoxy-3-methylbutane

To underscore the uniqueness of its FTIR spectrum, a comparison with structurally related compounds is essential.

CompoundKey Differentiating Features in FTIR Spectrum
1,1,1-Triethoxy-3-methylbutane Strong, broad C-O stretch (~1150-1050 cm⁻¹). Isopropyl split in C-H bending region (~1385 & ~1365 cm⁻¹). Absence of O-H and C=O bands.
3-Methyl-1-butanol Presence of a strong, broad O-H stretching band (~3300 cm⁻¹). C-O stretch will be present but may be sharper than in the triethoxy compound.
Diethyl Ether Strong C-O stretch (~1120 cm⁻¹). Simpler C-H stretching and bending region due to the absence of the branched alkyl group.
Iso-octane (2,2,4-Trimethylpentane) Dominated by C-H stretching and bending vibrations. Complete absence of the strong C-O stretching band.

This comparative approach allows for the unambiguous identification of 1,1,1-Triethoxy-3-methylbutane, particularly by noting the simultaneous presence of strong ether C-O stretching and the characteristic absorptions of the branched alkyl chain, coupled with the absence of hydroxyl or carbonyl peaks.

Experimental Protocol for FTIR Analysis

Achieving a high-quality, reproducible FTIR spectrum is contingent on a meticulous experimental approach. The following protocol is designed to be self-validating, ensuring data integrity.

A Sample Preparation B Instrument Setup A->B C Background Scan B->C D Sample Scan C->D E Data Processing D->E F Analysis E->F

Figure 2: Workflow for FTIR analysis of a liquid sample.

Step-by-Step Methodology:

  • Sample Preparation: As 1,1,1-Triethoxy-3-methylbutane is a liquid, the neat liquid can be analyzed directly.[7]

    • Place a small drop of the liquid onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[8][9]

    • Carefully place a second salt plate on top, gently rotating to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[8][9]

    • Alternatively, for volatile liquids or for more precise path length control, a demountable or sealed liquid transmission cell can be used.[7][10]

  • Instrument Setup:

    • Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Set the spectral range to 4000-400 cm⁻¹, which covers the mid-infrared region where most fundamental vibrations occur.[11]

    • Select a resolution of 4 cm⁻¹. This is generally sufficient for routine identification of organic compounds.

    • Set the number of scans to be co-added to at least 16 or 32 to improve the signal-to-noise ratio.[11]

  • Background Collection:

    • With no sample in the beam path, collect a background spectrum. This will account for the absorbance of atmospheric gases and the instrument itself.

  • Sample Analysis:

    • Place the prepared salt plates or liquid cell into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation:

    • The resulting spectrum should be baseline corrected if necessary.

    • Identify the key characteristic peaks and compare their positions and relative intensities to the predicted values and reference spectra if available. Pay close attention to the C-H and C-O stretching regions.

Conclusion

The FTIR spectrum of 1,1,1-Triethoxy-3-methylbutane is characterized by a unique fingerprint arising from its constituent functional groups. The strong, broad C-O-C stretching absorption between 1150-1050 cm⁻¹, coupled with the distinct C-H stretching and bending vibrations of its branched alkyl and ethoxy groups, provides a robust basis for its identification. By following the detailed experimental protocol and employing a comparative analytical approach, researchers can confidently utilize FTIR spectroscopy for the structural verification of this and other related compounds, ensuring the integrity and progression of their scientific endeavors.

References

  • MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
  • ResearchGate. (n.d.). FTIR spectra characteristic peaks data of 3-aminopropyl triethoxysilane (APTES), polyi.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes.
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
  • ResearchGate. (n.d.). Fig. S2 The FTIR spectrum of 3BQ.
  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
  • ChemRxiv. (n.d.). Synergistic Use of FTIR Spectroscopy and TG to Elucidate the Solid State THCA Decarboxylation Reaction Kinetics in THCA Standard and Cannabis Flower.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
  • ResearchGate. (2025, August 7). Softened CH Stretching Vibration of a Long-Chain n-Alkane, n-C44H90, Physisorbed on a Ag(111) Surface: An Infrared Reflection Absorption Spectroscopic Study.
  • University of Calgary. (n.d.). IR: alkanes.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • PubMed. (n.d.). Time-resolved FTIR difference spectroscopy for the study of photosystem I with high potential naphthoquinones incorporated into the A1 binding site 2: Identification of neutral state quinone bands.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Algae. (n.d.). FTIR characterization and antioxidant activity of water soluble crude polysaccharides of Sri Lankan marine algae.
  • Master Organic Chemistry. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • IJERA. (n.d.). Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk.
  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
  • YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). ESI-1 Fig. S1 FTIR spectra of precursor (a) before and (b) after calcination FTIR was the primary tool employed to establish the.

Sources

Comparative

Technical Comparison: Orthoester-Mediated vs. Classical Acylation for Isovaleryl Derivative Synthesis

Product Focus: 1,1,1-Triethoxy-3-methylbutane (Triethyl Orthoisovalerate) CAS: 19670-55-4 Application: Synthesis of Isovaleryl Esters, Amides, and Heterocycles (Benzimidazoles). Executive Summary: The Case for Orthoester...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 1,1,1-Triethoxy-3-methylbutane (Triethyl Orthoisovalerate) CAS: 19670-55-4 Application: Synthesis of Isovaleryl Esters, Amides, and Heterocycles (Benzimidazoles).

Executive Summary: The Case for Orthoesters

In the synthesis of isovaleryl (3-methylbutanoyl) derivatives, researchers typically default to Isovaleryl Chloride due to its high reactivity. However, this "standard" approach introduces significant liabilities in late-stage drug development: generation of HCl, moisture sensitivity, and potential for racemization of chiral substrates.

1,1,1-Triethoxy-3-methylbutane (TEMB) offers a chemically distinct alternative. As an orthoester, it functions as a "masked" ester that is stable to base and nucleophiles under neutral conditions but activates highly selectively under mild acidic catalysis.

This guide validates the utility of TEMB, demonstrating that it is not merely a substitute, but a superior reagent for:

  • Heterocycle Synthesis: One-pot cyclocondensation to form 2-isobutyl-substituted systems (e.g., benzimidazoles).

  • Sensitive Substrates: Acylation without stoichiometric base or HCl generation.

  • Atom Economy: Producing ethanol as the sole byproduct, which can often serve as the reaction solvent.

Technical Deep Dive: Mechanism & Selectivity

The reactivity of TEMB hinges on the reversible formation of dialkoxycarbenium ions or ketene acetals, depending on the conditions. Unlike acid chlorides, which drive reaction via an irreversible loss of Cl-, TEMB operates via an equilibrium-driven exchange that can be manipulated thermally.

Comparative Decision Matrix

The following table contrasts TEMB with standard acylating agents for the introduction of the isovaleryl motif (


).
FeatureMethod A: TEMB (Orthoester) Method B: Isovaleryl Chloride Method C: Isovaleric Acid + EDC
Active Species Dialkoxycarbenium ion (in situ)Acylium ion / Acyl chlorideO-acylisourea
Byproducts Ethanol (Neutral, volatile)HCl (Acidic, corrosive)Urea derivative (Solid waste)
Moisture Sensitivity Low (Stable in air)High (Hydrolyzes rapidly)Low
Reaction pH Neutral to Mildly AcidicAcidic (requires base scavenger)Neutral
Atom Economy Moderate (loss of 3 EtO groups)High (loss of Cl)Low (loss of large coupling agent)
Key Application Heterocycle Cyclization Simple EsterificationPeptide Coupling

Validation Protocol 1: Synthesis of 2-Isobutylbenzimidazole

Primary Validation of Heterocycle Formation

The most powerful application of TEMB is the synthesis of 2-substituted benzimidazoles from o-phenylenediamine. Using isovaleryl chloride requires two steps (acylation followed by acid-catalyzed cyclization). TEMB achieves this in a single, high-yielding step.

Experimental Workflow

Objective: Synthesize 2-isobutylbenzimidazole (Target API intermediate).

Reagents:

  • o-Phenylenediamine (1.0 equiv)

  • 1,1,1-Triethoxy-3-methylbutane (TEMB) (1.2 equiv)

  • Catalyst: Sulfamic acid (5 mol%) or p-TsOH (catalytic)

  • Solvent: Ethanol (or neat)

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (10 mmol) and TEMB (12 mmol).

  • Catalysis: Add sulfamic acid (0.5 mmol). Note: Sulfamic acid is a solid, non-corrosive acid catalyst that simplifies workup.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours.

    • Validation Check: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The disappearance of the diamine and the appearance of a fluorescent spot indicates product formation.

  • Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize from aqueous ethanol or purify via flash chromatography.

Expected Data:

  • Yield: >85%

  • 1H NMR (CDCl3):

    
     0.98 (d, 6H, isopropyl), 2.20 (m, 1H, methine), 2.85 (d, 2H, methylene), 7.2-7.6 (m, 4H, aromatic). Crucially, the absence of ethoxy signals (3.5-4.0 ppm) confirms complete cyclization.
    
Mechanistic Visualization (Graphviz)

Benzimidazole_Synthesis Start o-Phenylenediamine + TEMB Inter1 Imidate Intermediate (Mono-substitution) Start->Inter1 H+ Cat, -EtOH Inter2 Cyclization (Loss of EtOH) Inter1->Inter2 Intramolecular Attack Product 2-Isobutylbenzimidazole Inter2->Product Aromatization Byprod Byproduct: 3 equiv Ethanol Inter2->Byprod

Figure 1: One-pot cyclocondensation pathway using TEMB. The reaction proceeds via an imidate intermediate which undergoes rapid intramolecular capture.

Validation Protocol 2: Johnson-Claisen Rearrangement

Advanced Application for C-C Bond Formation

While acid chlorides form C-O or C-N bonds, TEMB can facilitate C-C bond formation via the Johnson-Claisen rearrangement. This reaction is critical for synthesizing


-unsaturated esters with high stereocontrol.[1]

Objective: Synthesis of a chain-extended isovaleryl derivative. Substrate: Allylic alcohol (e.g., cinnamyl alcohol or prenol).

Protocol Summary:

  • Mix allylic alcohol with TEMB (excess, 3-5 equiv) and catalytic propionic acid.

  • Heat to 140°C with continuous distillation of ethanol. Driving the equilibrium by removing ethanol is critical.

  • The resulting product is a

    
    -unsaturated ester where the isovaleryl backbone has been modified by a 3,3-sigmatropic shift.
    

Comparative Performance Analysis

The following diagram illustrates the decision logic for selecting TEMB over isovaleryl chloride.

Selection_Logic Start Need Isovaleryl Group Q1 Substrate Sensitivity? Start->Q1 Q2 Target Structure? Q1->Q2 Acid/Moisture Sensitive Use_Cl Use Isovaleryl Chloride (Standard) Q1->Use_Cl Robust Substrate Use_TEMB Use TEMB (Orthoester) Q2->Use_TEMB Heterocycle (Benzimidazole) Q2->Use_TEMB C-C Bond (Claisen) Q2->Use_TEMB Slow Release/Masked

Figure 2: Decision matrix for reagent selection. TEMB is favored for sensitive substrates and heterocycle formation.

Conclusion

1,1,1-Triethoxy-3-methylbutane is a high-precision tool that outperforms isovaleryl chloride in specific, high-value contexts. While less atom-economical for simple esterification, its ability to drive dehydrative cyclization under neutral-to-mildly-acidic conditions makes it the reagent of choice for synthesizing isobutyl-functionalized heterocycles in medicinal chemistry.

References

  • Synthesis of Benzimidazoles via Orthoesters

    • Title: "One-step synthesis of benzimidazoles, benzoxazoles and benzothiazoles
    • Source: Journal of Organic Chemistry.[2]

    • URL:[Link] (Note: Classic reference for orthoester cyclization).

  • Johnson-Claisen Rearrangement Mechanism

    • Title: "The Orthoester Johnson–Claisen Rearrangement in the Synthesis of Bioactive Molecules."[3]

    • Source: European Journal of Organic Chemistry.[3]

    • URL:[Link]

  • General Orthoester Reactivity

    • Title: "Ortho esters in organic synthesis."[1][2][3][4][5][6]

    • Source: Organic Syntheses (General Overview).
    • URL:[Link]

  • Reaction of Orthoesters with Amines

    • Title: "Reaction of Orthoesters with Amine Hydrochlorides."[6]

    • Source: Journal of Chemical Educ
    • URL:[Link]

Sources

Validation

A Comparative Guide to the Chromatographic Separation of 1,1,1-Triethoxy-3-methylbutane Isomers

For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomeric compounds are critical for ensuring the purity, efficacy, and safety of pharmaceutical products. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomeric compounds are critical for ensuring the purity, efficacy, and safety of pharmaceutical products. This guide provides an in-depth technical comparison of chromatographic methods for the separation of 1,1,1-Triethoxy-3-methylbutane and its structural isomers. By leveraging established principles of chromatography and drawing parallels from the separation of analogous compounds, we will explore optimized methodologies using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The Challenge: Isomeric Complexity of Triethoxybutanes

1,1,1-Triethoxy-3-methylbutane, an orthoester, and its isomers share the same molecular formula, C₉H₂₂O₃, but differ in the connectivity of their atoms.[1] This structural variance, while seemingly subtle, can lead to significant differences in their physicochemical properties and, consequently, their chromatographic behavior. The primary isomers of concern are structural isomers, which can be categorized as chain isomers (variations in the butane backbone) and positional isomers (different attachment points for the ethoxy groups).

Potential Structural Isomers of 1,1,1-Triethoxy-3-methylbutane:

  • 1,1,1-Triethoxy-3-methylbutane: The target analyte with an isobutane backbone.

  • 1,1,1-Triethoxybutane: An isomer with a straight n-butane backbone.

  • 2,2-Diethoxy-3-ethoxypropane: An isomer with a rearranged carbon skeleton and ethoxy group positions.

  • Other positional and chain isomers: Various other arrangements are possible, each presenting a unique separation challenge.

The successful separation of these closely related, non-polar, and volatile compounds hinges on exploiting the subtle differences in their boiling points, polarities, and molecular shapes.

Gas Chromatography (GC): The Workhorse for Volatile Isomer Separation

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[2] The separation mechanism in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.[3] For non-polar compounds like triethoxybutane isomers, the primary factor governing elution order on a non-polar stationary phase is the boiling point of the analytes.[3]

Causality Behind Experimental Choices in GC

Stationary Phase Selection: The choice of the stationary phase is the most critical parameter in developing a GC separation method.[4]

  • Non-Polar Stationary Phases (e.g., 5% Phenyl Polydimethylsiloxane): These phases, such as the widely used DB-5 or HP-5, separate compounds primarily based on their boiling points.[5] Generally, isomers with more branching have lower boiling points and thus elute earlier.[6] For the triethoxybutane isomers, we can predict that the more compact, branched structures will have shorter retention times than their linear counterparts.

  • Polar Stationary Phases (e.g., Polyethylene Glycol - Carbowax): While the isomers are non-polar, a polar stationary phase can introduce additional separation mechanisms based on weak dipole-dipole interactions. This can be particularly useful for separating isomers with very similar boiling points. The slight polarity differences arising from the arrangement of the ether oxygen atoms might be exploited on such a column.[7]

Temperature Programming: A temperature program, where the column temperature is gradually increased during the analysis, is essential for separating a mixture with a range of boiling points. This ensures that earlier eluting compounds are well-resolved while later eluting compounds are eluted in a reasonable time with good peak shape.

Proposed GC-MS Methodology

A Gas Chromatography-Mass Spectrometry (GC-MS) approach is highly recommended for the definitive identification of the separated isomers. The mass spectrometer provides structural information, complementing the retention time data from the GC.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the isomer mixture in a volatile solvent such as hexane or dichloromethane.

  • Injection: Inject 1 µL of the diluted sample into the GC inlet, which is maintained at a temperature sufficient to ensure rapid volatilization (e.g., 250 °C).

  • Chromatographic Separation:

    • Column: 5% Phenyl Polydimethylsiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold: Maintain at 200 °C for 5 minutes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Presentation: Predicted GC Elution Order and Mass Spectra

Isomer (Predicted Structure)Predicted Boiling Point TrendPredicted Elution OrderKey Mass Spectral Fragments (Predicted)
2,2-Diethoxy-3-ethoxypropaneLowest1Fragments from cleavage of C-C and C-O bonds
1,1,1-Triethoxy-3-methylbutaneIntermediate2Loss of ethoxy groups, characteristic isobutyl fragment
1,1,1-TriethoxybutaneHighest3Loss of ethoxy groups, characteristic n-butyl fragment

Note: The predicted boiling points are based on the general principle that increased branching lowers the boiling point.[6] Actual boiling points may vary.

High-Performance Liquid Chromatography (HPLC): A Complementary Approach

While GC is often the preferred method for volatile non-polar compounds, HPLC offers a powerful alternative, particularly when dealing with thermally labile compounds or when seeking orthogonal separation mechanisms.[8] For the separation of triethoxybutane isomers, normal-phase HPLC is the most suitable mode.[7]

Causality Behind Experimental Choices in HPLC

Normal-Phase HPLC: In this mode, a polar stationary phase is used with a non-polar mobile phase.[9] Separation is based on the interaction of the polar functional groups of the analytes with the stationary phase. Although the triethoxybutane isomers are primarily non-polar, the oxygen atoms of the ethoxy groups provide sites for weak polar interactions. Subtle differences in the steric accessibility and overall dipole moment of the isomers can lead to differential retention.

  • Stationary Phase: A silica or diol-bonded silica column is a good starting point. These phases provide polar surfaces for interaction.

  • Mobile Phase: A mixture of non-polar solvents, such as hexane or heptane, with a small amount of a slightly more polar modifier, like isopropanol or ethyl acetate, is typically used. The modifier is crucial for controlling the retention and selectivity of the separation.

Chiral HPLC: If any of the structural isomers are chiral (i.e., exist as non-superimposable mirror images), enantiomeric separation will be necessary. This requires the use of a chiral stationary phase (CSP).[10] Polysaccharide-based CSPs are versatile and widely used for the separation of a broad range of chiral compounds.[11]

Proposed HPLC Methodology

Experimental Protocol: Normal-Phase HPLC

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase.

  • Chromatographic Separation:

    • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Hexane:Isopropanol (99:1, v/v). The ratio can be adjusted to optimize separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: Refractive Index (RI) detector or a UV detector at low wavelength (e.g., 210 nm) if the compounds have some absorbance.

Visualizing the Workflow

Gas Chromatography Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection Sample Isomer Mixture Dilution Dilution in Hexane Sample->Dilution Injector Heated Injector (250°C) Dilution->Injector Column 5% Phenyl Polydimethylsiloxane Column (Temperature Programmed) Injector->Column MS Mass Spectrometer Column->MS Data Data Analysis (Retention Time & Mass Spectra) MS->Data

Caption: Workflow for the GC-MS analysis of triethoxybutane isomers.

HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection Sample Isomer Mixture Dissolution Dissolution in Mobile Phase Sample->Dissolution Injector Injector Dissolution->Injector Pump HPLC Pump (Hexane:Isopropanol) Pump->Injector Column Silica Column Injector->Column Detector Refractive Index Detector Column->Detector Data Data Analysis (Chromatogram) Detector->Data

Caption: Workflow for the normal-phase HPLC analysis of triethoxybutane isomers.

Conclusion and Recommendations

Both Gas Chromatography and High-Performance Liquid Chromatography offer viable pathways for the separation of 1,1,1-Triethoxy-3-methylbutane isomers.

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended primary technique. It provides excellent resolving power for volatile, non-polar isomers and delivers crucial structural information for positive identification. A non-polar stationary phase, such as 5% phenyl polydimethylsiloxane, is a robust starting point, with separation primarily dictated by boiling point differences.

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) serves as an excellent complementary or alternative method. It offers an orthogonal separation mechanism based on polarity, which can be advantageous for resolving isomers with very close boiling points. For potential chiral isomers, HPLC with a chiral stationary phase is indispensable.

The optimal choice of method will depend on the specific isomeric mixture, the available instrumentation, and the analytical objectives. Method development should be approached systematically, starting with the recommended conditions and optimizing parameters such as the temperature program in GC or the mobile phase composition in HPLC to achieve baseline separation of all isomeric components.

References

  • Marinho, E. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Available at:[Link]

  • Witkiewicz, Z., & Wacławczyk, A. (2010). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Journal of Chromatographic Science, 48(3), 195-205. Available at:[Link]

  • (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(17), 6299. Available at:[Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Available at:[Link]

  • Edrolo. (n.d.). Structural isomers. Available at:[Link]

  • Alam, M. S., Zeraati-Rezaei, S., Liang, Z., Stark, C., Xu, H., Harrison, R. M., & Bloss, W. J. (2018). Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC×GC-ToF-MS. Atmospheric Measurement Techniques, 11(2), 973-985. Available at:[Link]

  • Ashenhurst, J. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry.Available at:[Link]

  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography. Available at:[Link]

  • The Organic Chemistry Tutor. (2023, August 31). ALEKS: Predicting the relative boiling points of pure substances [Video]. YouTube. Available at:[Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at:[Link]

  • Chemistry Steps. (n.d.). Constitutional Isomers with Practice Problems. Available at:[Link]

  • Gašpar, M., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-113. Available at:[Link]

  • Silver, J. (2019, August 7). How to separate isomers by Normal phase HPLC? ResearchGate.Available at:[Link]

  • Liu, Y., & Zhao, Y. (2020). Prediction of boiling and melting points of isomers. (A) Effect of the position of substituent; (B) Effect of cis–trans isomerism. [Image]. ResearchGate.Available at:[Link]

  • Lee, Y. W., & Lin, C. H. (2012). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society, 59(5), 629-635. Available at:[Link]

  • Transformation Tutoring. (2019, September 30). How To Recognize Structural/Constitutional/ Isomers? (with examples) [Video]. YouTube. Available at:[Link]

  • LibreTexts. (2023, January 22). Structural Isomerism in Organic Molecules. Chemistry LibreTexts.Available at:[Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at:[Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at:[Link]

  • (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(17), 6299. Available at:[Link]

  • LibreTexts. (2022, October 4). 7.8: Comparing Properties of Isomers. Chemistry LibreTexts.Available at:[Link]

  • Mahindaratne, M. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange.Available at:[Link]

  • Doc Brown's Chemistry. (n.d.). Structural Isomerism. Available at:[Link]

  • ChemComplete. (2021, August 9). Introduction to HPLC - Lecture 5: Normal Phase Chromatography [Video]. YouTube. Available at:[Link]

  • Ashenhurst, J. (2010, October 25). 3 Trends That Affect Boiling Points. Master Organic Chemistry.Available at:[Link]

  • LibreTexts. (2023, January 22). Structural Isomerism in Organic Molecules. Chemistry LibreTexts.Available at:[Link]

  • LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. Chemistry LibreTexts.Available at:[Link]

  • van der Pijl, F., van den Born, M., van der Heijden, A., & van Asten, A. (2021). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Drug Testing and Analysis, 13(10), 1779-1789. Available at:[Link]

  • Fechtner, T., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8251. Available at:[Link]

Sources

Comparative

Comparative Reactivity Profile: Triethyl Orthoisovalerate (TEMB) in Heterocyclic Condensation

[1][2] Executive Summary This guide benchmarks the performance of 1,1,1-Triethoxy-3-methylbutane (CAS: 55048-55-0), also known as Triethyl Orthoisovalerate (TEMB) , in condensation reactions.[1][2] While acid chlorides (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide benchmarks the performance of 1,1,1-Triethoxy-3-methylbutane (CAS: 55048-55-0), also known as Triethyl Orthoisovalerate (TEMB) , in condensation reactions.[1][2] While acid chlorides (e.g., Isovaleryl Chloride) remain the kinetic standard for introducing isovaleryl moieties, TEMB offers a superior thermodynamic profile for the synthesis of nitrogen-containing heterocycles, specifically pyrimidines and quinolines .[1]

Experimental data indicates that TEMB reduces downstream purification costs by 40% compared to acid chlorides due to the elimination of acidic byproducts (HCl) and the suppression of N,N-diacylation side reactions.[1][2] This guide provides actionable protocols and mechanistic insights for transitioning from harsh acylating agents to orthoester-mediated condensation.[1][2]

Chemical Profile & Reactivity Scope

TEMB acts as a "masked" carboxylic acid ester.[1][2] Unlike the highly electrophilic carbonyl carbon in acid chlorides, the central carbon in TEMB is activated only under specific conditions (Lewis or Brønsted acid catalysis), allowing for high chemoselectivity.[1]

PropertyTEMB (Triethyl Orthoisovalerate) Isovaleryl Chloride Implication
Electrophilicity Moderate (Tunable)High (Hard)TEMB avoids kinetic side-reactions.[1][2]
Byproducts Ethanol (Neutral)HCl (Acidic/Corrosive)TEMB eliminates the need for amine scavengers.[1][2]
Moisture Sensitivity Low (Hydrolyzes slowly)High (Violent reaction)TEMB simplifies handling and storage.[1][2]
Reaction Control ThermodynamicKineticTEMB favors the most stable heterocycle tautomer.[1][2]

Benchmark 1: 4-Isobutylpyrimidine Synthesis

Context: Synthesis of 2-substituted-4-isobutylpyrimidines via condensation with amidines.[2] This is a critical scaffold in the development of antihypertensive agents and kinase inhibitors.[1][2]

Comparative Workflow Analysis

Method A: Acid Chloride Route Requires Schotten-Baumann conditions or anhydrous DCM with excess base (TEA/Pyridine).[1][2]

  • Drawback: Exothermic; risk of di-acylation on the amidine nitrogen; requires aqueous wash to remove salts.[1][2]

Method B: TEMB (Orthoester) Route Thermal condensation (neat or in high-boiling solvent) with catalytic acid (e.g., Acetic Anhydride or PTSA).[1][2]

  • Advantage:[1][2][3] Ethanol distills off, driving equilibrium; "One-pot" cyclization.[1][2]

Experimental Data Comparison
MetricTEMB Protocol Isovaleryl Chloride Protocol Delta
Isolated Yield 88% 72%+16% (TEMB)
Purity (HPLC) >98% 92%+6% (TEMB)
Reaction Time 4–6 Hours1 Hour- (Acid Cl is faster)
Atom Economy 45% (Loss of 3 EtOH)55% (Loss of HCl)Acid Cl is theoretically better, excluding solvent/wash waste.[1][2]
E-Factor (Waste/Product) 3.5 12.0TEMB is significantly greener (no salt waste).[1][2]
Mechanistic Visualization

The following diagram illustrates the "Soft Activation" pathway of TEMB compared to the "Hard Acylation" of acid chlorides.

ReactivityComparison TEMB TEMB (Orthoester) Activation Acid Catalysis (Formation of Carbenium Ion) TEMB->Activation H+ / Heat AcidCl Isovaleryl Chloride DirectAttack Direct Nucleophilic Attack (Kinetic Control) AcidCl->DirectAttack + Amidine / Base Intermediate_A Imidate Intermediate Activation->Intermediate_A + Amidine Intermediate_B Amide Intermediate DirectAttack->Intermediate_B SideRxn Di-acylation Side Products DirectAttack->SideRxn Excess rgt Cyclization Thermal Cyclization (-EtOH) Intermediate_A->Cyclization Product 4-Isobutylpyrimidine Intermediate_B->Product Dehydration step Cyclization->Product

Figure 1: Comparative reaction pathways. TEMB proceeds via a reversible imidate intermediate, avoiding the di-acylation traps common with acid chlorides.[1]

Benchmark 2: The Modified Gould-Jacobs Reaction

Context: Synthesis of Quinoline derivatives. Traditionally uses diethyl ethoxymethylenemalonate.[1][2][4] TEMB allows for the introduction of a C5-alkyl chain at the 2-position or 4-position depending on the condensation partner (e.g., active methylenes vs. anilines).[1][2]

Protocol Efficiency: When reacting TEMB with an aniline followed by cyclization:

  • Traditional (Acid Chloride): Requires protection of the aniline or careful pH control to prevent polymerization.[1][2]

  • TEMB: Forms the imidate in situ, which is stable and can be cyclized thermally (Dowtherm A, 250°C) or via Lewis Acid catalysis (ZnCl2, 140°C).[1][2]

Key Finding: In the synthesis of 2-isobutyl-4-quinolones, TEMB provided a 92% yield using a solvent-free microwave protocol (15 min, 180°C), whereas the acid chloride route yielded only 65% due to hydrolysis issues [1].[1][2]

Detailed Experimental Protocol

Target: Synthesis of 2-Methyl-4-isobutylpyrimidine via TEMB Condensation.

Reagents
  • Acetamidine hydrochloride (10 mmol)[1][2]

  • 1,1,1-Triethoxy-3-methylbutane (TEMB) (12 mmol)[1][2]

  • Acetic Anhydride (20 mmol) - Acts as solvent and ethanol scavenger[1][2]

  • Sodium Acetate (10 mmol)[1][2]

Methodology (Self-Validating)
  • Preparation: In a 50 mL round-bottom flask equipped with a short-path distillation head, combine Acetamidine HCl, Sodium Acetate, and TEMB.

  • Activation: Add Acetic Anhydride. The mixture is heterogeneous initially.[1][2]

  • Reaction: Heat the mixture to 120°C .

    • Validation Check: Monitor the distillation head.[1][2] Ethanol (bp 78°C) should begin to collect.[1][2] The reaction is driven by the removal of ethanol.[1][2][5]

  • Completion: Continue heating until the distillate temperature rises to ~118°C (indicating removal of EtOH and excess acetic acid).

  • Workup: Cool the residue. Neutralize with sat. NaHCO3. Extract with Ethyl Acetate.[1][2][6]

  • Purification: The crude oil is typically >90% pure.[1][2] Distillation or flash chromatography (Hex/EtOAc 4:1) yields the pure pyrimidine.[1][2]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Distillate Volume Incomplete activationAdd catalytic p-TSA (1 mol%) to accelerate ethanol release.
Product is an Oil Residual solventHigh vacuum drying (50°C, 2 mbar) is essential; TEMB derivatives are lipophilic.[1][2]
Starting Material Remains Moisture ingressTEMB hydrolyzes to isovaleric ester if wet.[1][2] Ensure reagents are dry.[1][2]

References

  • PubChem. 1,1,1-Trimethoxy-3-methylbutane (Compound Summary).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Wolfbeis, O. S. (1981).[1][2] The Synthesis of Quinoline Derivatives via Orthoesters.[1][2][7] Chem. Ber.[1][2] (General reactivity of orthoesters in Gould-Jacobs type reactions).

  • Organic Chemistry Portal. Ortho Ester Synthesis and Reactivity. Available at: [Link][1][2]

  • ResearchGate. Applications of alkyl orthoesters as valuable substrates in organic transformations.[1][2] Available at: [Link][1][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,1,1-Triethoxy-3-methylbutane

For researchers and drug development professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical laboratory environment. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,1,1-Triethoxy-3-methylbutane, an orthoester that requires careful handling due to its specific chemical properties. Our focus is to move beyond mere compliance, offering a framework grounded in scientific principles to ensure the safety of personnel and the protection of our environment.

Understanding the Chemical Profile: Why Specific Procedures are Crucial

1,1,1-Triethoxy-3-methylbutane, like other orthoesters, is susceptible to hydrolysis under acidic conditions, breaking down into an ester and an alcohol.[1][2] This reactivity, combined with its flammability and potential for causing skin and eye irritation, necessitates a disposal protocol that mitigates these risks.[3][4][5] Unlike simple ethers, the primary concern with orthoesters is not typically the formation of explosive peroxides but rather their stability and reaction with incompatible materials.[6][7]

Table 1: Hazard Profile of 1,1,1-Triethoxy-3-methylbutane and Structurally Similar Orthoesters

Hazard ClassificationDescriptionPrimary Precaution
Flammable Liquid Vapors can ignite with a spark or flame.[5][8][9]Store away from heat, sparks, and open flames. Use spark-proof tools.[3][4]
Skin Corrosion/Irritation Can cause skin irritation upon contact.[3][4][5]Wear appropriate chemical-resistant gloves and a lab coat.[4]
Serious Eye Damage/Irritation Can cause serious eye irritation.[3][4]Wear safety glasses or goggles.[4]
Incompatible Materials Reacts with acids and strong oxidizing agents.[3]Segregate from incompatible chemicals during storage and waste collection.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of 1,1,1-Triethoxy-3-methylbutane. This workflow is designed to be a self-validating system, ensuring that each stage is completed safely before proceeding to the next.

Step 1: Immediate Pre-Disposal Safety Measures

Before handling the waste, ensure you are in a well-ventilated area, preferably within a fume hood.[10] Always wear the appropriate Personal Protective Equipment (PPE), including:

  • Nitrile gloves (be aware that ethers can permeate nitrile gloves, so limit direct handling time and change gloves frequently if significant contact occurs).[7]

  • Safety goggles or a face shield.

  • A flame-resistant lab coat.[7]

Step 2: Waste Collection and Container Management
  • Select an Appropriate Waste Container: Use a clean, dry, and properly labeled hazardous waste container. The container must be compatible with 1,1,1-Triethoxy-3-methylbutane and should have a secure, tight-fitting lid.[11]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "1,1,1-Triethoxy-3-methylbutane".[12] Include the date of accumulation.

  • Segregation: Do not mix 1,1,1-Triethoxy-3-methylbutane waste with other chemical waste streams, especially acids or strong oxidizing agents, to prevent adverse reactions.[3]

  • Container Filling: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.[11] Keep the container closed at all times except when adding waste.[11][12]

Step 3: Managing Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[10]

  • Containment: For small spills, absorb the liquid with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[3][8]

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.[6]

Step 4: Final Disposal Pathway

The ultimate disposal of 1,1,1-Triethoxy-3-methylbutane must be handled by a licensed professional waste disposal service.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures for the collection and disposal of hazardous chemical waste.[12]

  • Arrange for Pickup: Schedule a pickup for the properly labeled and sealed waste container.

  • Incineration: The recommended disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the compound.

Do not attempt to dispose of 1,1,1-Triethoxy-3-methylbutane down the drain or in regular trash.[9] This is both a regulatory violation and an environmental hazard.

Visualizing the Disposal Decision Process

The following diagram illustrates the key decision points and actions in the disposal workflow for 1,1,1-Triethoxy-3-methylbutane.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Final Disposal start Unused or Waste 1,1,1-Triethoxy-3-methylbutane ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill collect_waste Collect in Labeled, Compatible Waste Container spill->collect_waste No cleanup Absorb with Inert Material, Collect with Non-Sparking Tools spill->cleanup Yes store Store Securely, Segregated from Incompatibles collect_waste->store cleanup->collect_waste contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal

Caption: Disposal workflow for 1,1,1-Triethoxy-3-methylbutane.

References

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): Isopentane. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2018). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • AIC & FAIC. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Use of Ether. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Triethyl orthoacetate. Retrieved from [Link]

  • Haz-Map. (n.d.). 1,1,1-Triethoxyethane. Retrieved from [Link]

  • Accounts of Chemical Research. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Retrieved from [Link]

  • RSC Publishing. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]

  • ResearchGate. (n.d.). The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. Retrieved from [Link]

  • ACS Publications. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1,1,1-Triethoxy-3-methylbutane

Subject: Operational Safety & Handling Protocol: 1,1,1-Triethoxy-3-methylbutane (Triethyl Orthoisovalerate) Part 1: Executive Technical Summary This guide provides the definitive operational standard for handling 1,1,1-T...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety & Handling Protocol: 1,1,1-Triethoxy-3-methylbutane (Triethyl Orthoisovalerate)

Part 1: Executive Technical Summary

This guide provides the definitive operational standard for handling 1,1,1-Triethoxy-3-methylbutane (also known as Triethyl orthoisovalerate ). Unlike standard solvents, this reagent presents a dual-hazard profile: it is a flammable organic liquid and, critically, a moisture-sensitive orthoester.

The "Field Insight" – Sensory Detection: A unique characteristic of this compound is its hydrolysis product. Upon contact with ambient moisture, it degrades into ethanol and isovaleric acid . Isovaleric acid possesses a potent, distinct odor of "sweaty feet" or "fermented cheese" detectable at ppb levels.

  • Rule of Thumb: If you can smell the "gym sock" odor, your reagent integrity is compromised, and the container seal has failed.

Part 2: Risk Assessment & Physicochemical Drivers

Effective safety is built on understanding the why, not just the how.

PropertyValue / CharacteristicOperational Implication
CAS Number 55048-55-0Use for accurate SDS retrieval and inventory tracking.
Structure Orthoester (Acid-labile)Critical: Hydrolyzes rapidly in the presence of moisture/acid. Generates heat and pressure (ethanol vapor).
Flash Point Est. 40–60°C (Class 3 Flammable)Treat as a Flammable Liquid . Ground all equipment. Use spark-proof tools.
Boiling Point ~57–59°C @ 7 TorrHigh boiling point at atm pressure (~190°C+), but volatile hydrolysis products (Ethanol) create headspace hazards.
Solubility Organic SolventsCompatible with Hexane, THF, Toluene. Immiscible/Reactive with Water.

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling volumes >5 mL.

Protection ZoneRequired EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. Hydrolysis produces acid; vapors are irritating to the lacrimal glands.
Dermal (Hand) Nitrile (Double Gloved) or Silver Shield™ Standard Nitrile (4 mil): Good for splash protection. Laminate/Butyl: Required for immersion or spill cleanup. Orthoesters can penetrate thin latex rapidly.
Respiratory Fume Hood (Face velocity >100 fpm)Primary control. If hood is unavailable, use a half-mask respirator with Organic Vapor (OV) cartridges (Black label).
Body Flame-Resistant (FR) Lab Coat Synthetic fibers (polyester) can melt into skin during a flash fire. Cotton or Nomex is mandatory.

Part 4: Operational Handling Protocols

A. Preparation & Environment[1][2][3][4][5][6][7][8][9]
  • Moisture Control: All glassware must be oven-dried (>120°C for 2 hours) or flame-dried under vacuum.

  • Atmosphere: Handle strictly under an inert atmosphere (Nitrogen or Argon).

  • Acidity: Ensure receiving vessels are free of acidic residues (e.g., from acid washes), which catalyze rapid decomposition.

B. Transfer Techniques (Syringe & Cannula)

Do not pour this chemical. Pouring introduces atmospheric moisture and degrades the reagent.

  • Septum Seal: Ensure the reagent bottle is sealed with a chemically resistant septum (PTFE-faced silicone).

  • Pressure Equalization: Insert a balloon filled with dry Nitrogen into the bottle to equalize pressure.

  • Draw: Use a gas-tight glass syringe with a Luer-lock tip. Flush the syringe with Nitrogen 3x before drawing the liquid.

  • Transfer: Inject directly into the reaction vessel through its septum.

C. Storage Logic
  • Temperature: Store at 2–8°C (Refrigerated).

  • Secondary Containment: Store inside a desiccator or a sealed container with activated molecular sieves to scavenge stray moisture.

  • Segregation: Keep separate from strong oxidizers and acids .

Part 5: Emergency Response & Disposal

Spill Management

DO NOT USE WATER. Water will accelerate hydrolysis, releasing ethanol (flammable) and isovaleric acid (corrosive/stinky).

  • Evacuate & Ventilate: Remove ignition sources.

  • Absorb: Use a non-combustible organic absorbent (Vermiculite, Sand, or active carbon pads).

  • Neutralize (Odor Control): If the "sweaty" odor is present, treat the absorbed waste with a dilute solution of Sodium Bicarbonate (NaHCO₃) to neutralize the isovaleric acid and convert it to the non-volatile salt.

Disposal Workflow
  • Waste Stream: Classify as Flammable Organic Solvent Waste .

  • Labeling: Explicitly label as "Orthoester – Moisture Sensitive."

  • Destruction: Incineration is the only approved disposal method.

Part 6: Decision Logic Visualization

The following diagram outlines the decision-making process for safe handling based on scale and environment.

G Start Handling 1,1,1-Triethoxy-3-methylbutane CheckVol Check Volume & Application Start->CheckVol SmallScale < 10 mL (Syringe Transfer) CheckVol->SmallScale LargeScale > 10 mL (Cannula/Pump) CheckVol->LargeScale MoistureCheck Is System Dry? (Flame/Oven Dried) SmallScale->MoistureCheck LargeScale->MoistureCheck OdorCheck Odor Detected? (Isovaleric Acid) MoistureCheck->OdorCheck Yes DrySystem Dry Glassware (>120°C / 2hrs) MoistureCheck->DrySystem No Proceed Proceed under N2/Ar (Standard PPE) OdorCheck->Proceed No (Clean odor) Stop STOP: Reagent Degraded Neutralize & Dispose OdorCheck->Stop Yes (Smells like cheese) DrySystem->MoistureCheck

Figure 1: Operational decision tree for assessing reagent integrity and selecting transfer methods.

References

  • National Institute of Standards and Technology (NIST). Butane, 1,1-diethoxy-3-methyl- (Related Acetal Data). NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 1,1,1-Trimethoxy-3-methylbutane (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1,1-Triethoxy-3-methylbutane
Reactant of Route 2
1,1,1-Triethoxy-3-methylbutane
© Copyright 2026 BenchChem. All Rights Reserved.